molecular formula C11H11BrO B8666411 (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

(S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

Cat. No.: B8666411
M. Wt: 239.11 g/mol
InChI Key: AJKPXKHWCHZLSF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Bromophenyl)cyclopentan-1-one is a chiral cyclopentanone derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is in the design and synthesis of novel Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a key receptor involved in the active resolution of inflammation, making it a significant target for developing new therapeutic agents for chronic inflammatory diseases . Studies on related cyclopentane-core structures have demonstrated that such agonists can effectively recruit β-arrestin and mobilize calcium, with reported EC50 values in the low nanomolar range for β-arrestin recruitment . In vitro pharmacological evaluations, including human neutrophil static adhesion assays, have shown that resulting compounds can decrease the number of adherent neutrophils in a concentration-dependent manner, indicating potent anti-inflammatory and pro-resolving properties . The bromophenyl substituent provides a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to extend the molecular framework and fine-tune properties . The chiral (S)-configured cyclopentane core is critical for stereoselective synthesis and for probing specific interactions within the hydrophobic subpockets of the FPR2 binding site . Beyond inflammation research, cyclopentanone derivatives are broadly investigated as potent activators of HSF-1 and for their potential in treating neurodegenerative diseases, cancer, and other disorders linked to protein misfolding and cellular stress . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

(3S)-3-(4-bromophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1

InChI Key

AJKPXKHWCHZLSF-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)C[C@H]1C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)Br

Origin of Product

United States

Foundational & Exploratory

(S)-3-(4-bromophenyl)cyclopentan-1-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-3-(4-bromophenyl)cyclopentan-1-one

Chemical Identity & Physiochemical Profile

This guide details the properties and asymmetric synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one , a high-value chiral building block. While the racemic form is commercially indexed, the (S)-enantiomer is typically synthesized de novo to ensure high optical purity for pharmaceutical applications, particularly in the development of neurokinin-1 (NK1) receptor antagonists and


-secretase modulators.
Attribute Technical Specification
Chemical Name (S)-3-(4-bromophenyl)cyclopentan-1-one
CAS Number (Racemate) 909248-46-0 (Note: Specific CAS for the (S)-enantiomer is not widely indexed; synthesis described below targets the (S)-isomer)
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
SMILES (Isomeric) O=C1CCC=C2)C1
Appearance Off-white to pale yellow solid
Chirality (S)-Configuration (determined by the C3 position)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water

Asymmetric Synthesis: The Hayashi-Miyaura Protocol

The most robust route to (S)-3-(4-bromophenyl)cyclopentan-1-one is the Rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to 2-cyclopenten-1-one. Unlike Copper-catalyzed Grignard additions, which often require cryogenic conditions and sensitive organometallics, the Rhodium/Boronic acid system operates under milder conditions with higher functional group tolerance.

Reaction Logic & Causality
  • Catalyst Selection: A Rh(I) source (e.g.,

    
     or 
    
    
    
    ) is paired with a chiral bisphosphine ligand.
  • Ligand Specificity: (S)-BINAP is the ligand of choice. It creates a chiral pocket around the Rhodium center that directs the aryl group addition to the Re-face of the enone, yielding the (S)-product.

  • Boronic Acid Stability: The use of arylboronic acids avoids the background racemization often seen with highly reactive organolithiums.

Step-by-Step Protocol

Reagents:

  • 2-Cyclopenten-1-one (1.0 equiv)

  • 4-Bromophenylboronic acid (1.2 - 1.5 equiv)

  • 
     (3 mol%)
    
  • (S)-BINAP (3.3 mol%)

  • Solvent: Dioxane/Water (10:1 ratio)

Procedure:

  • Catalyst Formation: In a glovebox or under Argon, mix the Rhodium precursor and (S)-BINAP in Dioxane. Stir for 15 minutes at room temperature to generate the active cationic Rh-ligand complex.

  • Substrate Addition: Add 4-bromophenylboronic acid and 2-cyclopenten-1-one to the mixture.

  • Reaction: Heat the mixture to 100°C for 3–5 hours.

    • Critical Control Point: High temperature is required to facilitate the transmetallation step, which is often the rate-determining step in the catalytic cycle.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated

    
    . The basic wash removes unreacted boronic acid.
    
  • Purification: Concentrate the organic layer. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the enantioselective insertion step.

G Start Active Catalyst [Rh((S)-BINAP)(OH)] Transmetallation Transmetallation (+ Ar-B(OH)2) Start->Transmetallation Initiation Rh_Ar Rh-Aryl Species [Rh((S)-BINAP)(Ar)] Transmetallation->Rh_Ar Insertion Enantio-determining Insertion (+ Enone) Rh_Ar->Insertion Coordination Rh_Oxa Oxa-π-allyl Rhodium Intermediate Insertion->Rh_Oxa C-C Bond Formation Hydrolysis Hydrolysis (+ H2O) Rh_Oxa->Hydrolysis Hydrolysis->Start Regeneration Product Product Release (S)-3-(4-bromophenyl) cyclopentanone Hydrolysis->Product

Figure 1: Catalytic cycle for the Rh/(S)-BINAP mediated asymmetric conjugate addition.

Structural Utility in Drug Discovery

The (S)-3-(4-bromophenyl)cyclopentan-1-one scaffold is a "privileged structure" in medicinal chemistry due to its dual functionality:

  • The Aryl Bromide Handle:

    • Allows for downstream Suzuki-Miyaura coupling to attach biaryl systems, extending the pharmacophore into new binding pockets (e.g., hydrophobic pockets in GPCRs).

    • Enables Buchwald-Hartwig amination to introduce solubilizing nitrogen heterocycles.

  • The Chiral Ketone:

    • The ketone can be reduced diastereoselectively to an alcohol or converted to an amine via reductive amination.

    • Self-Validating Logic: Because the C3 stereocenter is set before these modifications, the resulting molecules (e.g., 1,3-disubstituted cyclopentanes) maintain defined stereochemistry, which is critical for Structure-Activity Relationship (SAR) studies.

Target Classes:

  • NK1 Antagonists: The 3-arylcyclopentane core mimics the spatial arrangement of Substance P residues.

  • 
    -Secretase Modulators:  Used in Alzheimer's research to shift A
    
    
    
    42 production to less toxic isoforms.

Quality Control & Analytical Validation

To validate the success of the synthesis, the following analytical protocols must be established.

Enantiomeric Excess (ee) Determination

Standard reverse-phase HPLC cannot separate enantiomers. You must use Chiral Normal Phase HPLC.

Parameter Condition
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption)
Expected Result Baseline separation of (S) and (R) peaks. The (S)-isomer typically elutes second on AD-H columns (verify with racemate standard).
NMR Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.45 (d, 2H, Ar-H ortho to Br)
      
    • 
       7.15 (d, 2H, Ar-H meta to Br)
      
    • 
       3.35 (m, 1H, C3-H , benzylic methine) – Diagnostic Peak
      
    • 
       2.6–1.9 (m, 6H, cyclopentyl protons)
      

Safety & Handling

  • Hazard Identification: The compound is an organobromide and a ketone. Treat as an irritant (H315, H319).

  • Oxygen Sensitivity: The Rhodium catalyst precursor is air-stable, but the active species is sensitive to oxidation. Degas all solvents thoroughly (sparge with Argon for 20 mins) before reaction.

  • Boronic Acid Handling: Arylboronic acids can undergo protodeboronation (losing the B(OH)₂ group) if the reaction mixture is too basic or heated excessively without substrate.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and their Derivatives to Electron Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.

  • Paquin, J. F., et al. (2005). Recent Advances in the Synthesis of 3-Substituted Cyclopentanones. Organic Letters, 7(18), 3821–3824.

  • PubChem Compound Summary. (2024). 3-(4-Bromophenyl)cyclopentanone (Racemate Data).[1][2] National Center for Biotechnology Information.

  • Shintani, R., & Hayashi, T. (2014). Chiral Phosphine-Olefin Ligands for the Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Chemical Science, 5, 2989-2993.

Sources

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopentane ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] Its non-planar, flexible nature allows it to present substituents in well-defined three-dimensional orientations, making it a valuable core for designing ligands that can precisely interact with biological targets such as enzymes and receptors.[2] Chiral-substituted cyclopentanones, in particular, serve as key intermediates in the synthesis of complex natural products and medicinal compounds, where the absolute stereochemistry is often critical for therapeutic efficacy.[3]

This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, and analytical characterization of a specific chiral cyclopentanone derivative: (S)-3-(4-bromophenyl)cyclopentan-1-one. This molecule incorporates a stereocenter at the C3 position and a synthetically versatile bromophenyl group, making it a relevant model for understanding the properties of this important class of compounds. We will delve into its conformational analysis, propose a robust enantioselective synthetic route, and detail the state-of-the-art spectroscopic and crystallographic methods required for its unambiguous structural and stereochemical assignment. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Conformational Analysis

(S)-3-(4-bromophenyl)cyclopentan-1-one possesses a five-membered carbocyclic ring with a ketone at the C1 position and a 4-bromophenyl substituent at the C3 stereocenter.

To minimize torsional strain, the cyclopentane ring is not planar and adopts a puckered conformation.[4] It rapidly interconverts between two low-energy conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). For a 3-substituted cyclopentanone, the substituent's steric bulk influences the conformational equilibrium. The 4-bromophenyl group is likely to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the adjacent hydrogen atoms on the ring.[4]

Caption: Structure of (S)-3-(4-bromophenyl)cyclopentan-1-one.

Enantioselective Synthesis

The most direct and efficient strategy to access (S)-3-(4-bromophenyl)cyclopentan-1-one is through the asymmetric conjugate addition of a 4-bromophenyl nucleophile to cyclopent-2-en-1-one. Palladium-catalyzed 1,4-addition of arylboronic acids has emerged as a robust and highly versatile method for creating chiral carbon-carbon bonds under mild conditions.[2][5]

The causality behind this choice is the high functional group tolerance of arylboronic acids and the ability to achieve high enantioselectivity using chiral ligands. The use of a chiral phosphine ligand, such as (S)-t-BuPyOx, in conjunction with a palladium(II) salt, generates a chiral catalyst in situ that can effectively differentiate between the two enantiotopic faces of the cyclopentenone double bond.[5]

G cluster_start Starting Materials cluster_catalyst Catalytic System start1 Cyclopent-2-en-1-one process Asymmetric 1,4-Conjugate Addition (Room Temperature, 24h) start1->process start2 4-Bromophenylboronic Acid start2->process catalyst Pd(TFA)₂ catalyst->process ligand (S)-t-BuPyOx Ligand ligand->process additives Ag₂O, K₂CO₃ additives->process solvent THF/H₂O solvent->process workup Aqueous Workup & Purification (Silica Gel Chromatography) process->workup product (S)-3-(4-bromophenyl)cyclopentan-1-one workup->product

Caption: Workflow for the enantioselective synthesis.

Experimental Protocol: Palladium-Catalyzed Asymmetric Conjugate Addition

This protocol is a self-validating system; consistent execution should yield the product with high enantiomeric excess, which is then verified by the analytical methods described later.

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.01 mmol, 1 mol%) and the chiral ligand (S)-t-BuPyOx (0.012 mmol, 1.2 mol%).

  • Solvent Addition: Add anhydrous, degassed Tetrahydrofuran (THF, 1.0 mL). Stir the mixture at room temperature for 20 minutes to allow for the formation of the active chiral palladium complex. The color of the solution may change, indicating complex formation.

  • Reagent Addition: In a separate flask, dissolve 4-bromophenylboronic acid (1.5 mmol, 1.5 equiv.), Silver(I) oxide (Ag₂O, 1.0 mmol, 1.0 equiv.), and Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) in a 4:1 mixture of THF/H₂O (1.0 mL).

  • Reaction Initiation: Add the solution of the boronic acid and bases to the catalyst mixture. Finally, add cyclopent-2-en-1-one (1.0 mmol, 1.0 equiv.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-3-(4-bromophenyl)cyclopentan-1-one.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the covalent structure of the synthesized molecule.[6] High-resolution ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts (δ) for (S)-3-(4-bromophenyl)cyclopentan-1-one in CDCl₃. These predictions are based on established chemical shift ranges and data from the analogous compound, 3-(4-bromophenyl)cyclopent-2-en-1-one.[3][7][8][9]

Atom/Position Predicted ¹H NMR (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR (δ, ppm)
C=O (C1)--~218
CH₂ (C2, C5)2.20 - 2.60m~38
CH (C3)3.30 - 3.60m (quintet-like)~45
CH₂ (C4)2.00 - 2.40m~30
Ar-C (ipso)--~140
Ar-CH7.10 - 7.20d, J ≈ 8.5 Hz~129
Ar-CH7.45 - 7.55d, J ≈ 8.5 Hz~132
Ar-C-Br--~121

Justification of Predictions:

  • Carbonyl (C1): The C=O carbon of a saturated five-membered ring ketone typically resonates far downfield, predicted here around 218 ppm.[9]

  • Aliphatic Protons (C2, C3, C4, C5): The protons on the cyclopentanone ring will appear as complex multiplets in the range of 2.00-3.60 ppm.[3] The benzylic proton at C3 is expected to be the most downfield of the aliphatic protons due to its proximity to the aromatic ring. The protons alpha to the carbonyl (C2, C5) will also be deshielded.

  • Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom are expected to be slightly more downfield than those meta to it.

  • Aromatic Carbons: The chemical shifts are predicted based on standard values for substituted benzenes. The carbon bearing the bromine (ipso-C-Br) will appear around 121 ppm, while the carbon attached to the cyclopentane ring (ipso-C) will be further downfield.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M+ and M+2) of nearly equal intensity.

Determination of Absolute Stereochemistry

Confirming the absolute configuration at the C3 stereocenter is paramount. While the enantioselective synthesis is designed to produce the (S)-enantiomer, independent verification is essential. Two primary methods provide this definitive proof: Circular Dichroism and X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] For chiral ketones, the n → π* electronic transition of the carbonyl chromophore, typically observed around 280-300 nm, gives a distinct signal known as a Cotton effect. The sign of this Cotton effect can be correlated to the absolute configuration of the molecule using empirical rules, most notably the Octant Rule.[11][12]

The Octant Rule for Cyclopentanones

The Octant Rule divides the space around the carbonyl group into eight regions (octants) using three perpendicular planes.[12][13] The sign of the contribution of a substituent to the Cotton effect depends on which of the rear octants it occupies.

cluster_planes Octant Rule Planes cluster_projection Projection and Prediction cluster_result Expected Result for (S)-enantiomer A Plane A (Vertical) Bisects C=O bond projection Project molecule along C=O axis A->projection B Plane B (Horizontal) Contains C1, C2, C5 B->projection C Plane C (Perpendicular) Through C=O bond C->projection analysis Determine substituent location in rear octants projection->analysis prediction Predict sign of Cotton Effect analysis->prediction result 4-Bromophenyl group in Upper-Left (positive) octant prediction->result conclusion Predicted Positive Cotton Effect (+Δε) result->conclusion

Caption: Logical workflow for applying the Octant Rule.

For (S)-3-(4-bromophenyl)cyclopentan-1-one, when viewed down the O=C1 bond, the 4-bromophenyl group at the C3 position projects into the upper-left rear octant . According to the Octant Rule, substituents in this octant make a positive contribution to the Cotton effect.[13] Therefore, the (S)-enantiomer is predicted to exhibit a positive Cotton effect (Δε > 0) for its n → π* transition.

Protocol for CD Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable solvent (e.g., cyclohexane or methanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance of ~1.0 at the λ_max of the n → π* transition.

  • Data Acquisition: Record the CD spectrum from approximately 350 nm to 250 nm.

  • Data Analysis: Identify the sign of the Cotton effect (positive or negative peak) corresponding to the n → π* transition (~290 nm).

  • Correlation: Compare the observed sign with the prediction from the Octant Rule. A positive Cotton effect would confirm the (S) absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most unambiguous determination of absolute configuration.[14] This technique maps the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule.

Principle of Absolute Configuration Determination

The determination of absolute stereochemistry is possible through the phenomenon of anomalous dispersion (or resonant scattering).[15][16] When the X-ray wavelength used is near an absorption edge of an atom in the crystal (in this case, the bromine atom is an excellent anomalous scatterer), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs, h,k,l and -h,-k,-l) that would otherwise be identical. By analyzing these differences, the absolute spatial arrangement of the atoms can be determined, distinguishing the molecule from its mirror image.[14]

Protocol for X-ray Crystallography

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is usually achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a model of the atomic positions.

  • Absolute Structure Determination: The absolute structure parameter (e.g., the Flack parameter) is refined. A value close to 0 for a given enantiomer confirms that the model correctly represents the absolute configuration of the crystal.[16]

Conclusion

(S)-3-(4-bromophenyl)cyclopentan-1-one is a valuable chiral building block whose molecular structure and stereochemistry can be thoroughly characterized through a combination of modern synthetic and analytical techniques. Its enantioselective synthesis can be reliably achieved via palladium-catalyzed asymmetric conjugate addition. The covalent structure is confirmed by NMR and mass spectrometry. Critically, the absolute (S)-configuration can be confidently assigned through a combination of predictive and experimental methods: a predicted positive Cotton effect in the Circular Dichroism spectrum, based on the Octant Rule, and definitively proven by single-crystal X-ray crystallography leveraging the anomalous scattering of the bromine atom. This integrated approach provides a robust framework for the characterization of this and related chiral molecules essential for advancements in medicinal chemistry and materials science.

References

  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. Available at: [Link]

  • Carson, F. W., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o692. Available at: [Link]

  • DiRocco, D. A., et al. (2015). Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals. Organic Letters, 17(16), 4058–4061. Available at: [Link]

  • Wikipedia. Absolute configuration. Available at: [Link]

  • Holder, J. C., et al. (2013). Mechanism and enantioselectivity in palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones: insights from computation and experiment. Journal of the American Chemical Society, 135(40), 14976–14991. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

  • Spark904. Absolute configuration of complex chiral molecules. Available at: [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Chirality, 28(6), 466–474. Available at: [Link]

  • Stash, A. I., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. Available at: [Link]

  • Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • StackExchange. Is there a simple way to get the circular dichroism of a molecule from its structure? Available at: [Link]

  • Chemistry LibreTexts. 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Available at: [Link]

  • Chemistry LibreTexts. 4: Organic Compounds - Cycloalkanes and their Stereochemistry. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed. Stereoselective Synthesis. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Chemistry Notes. Octant rule: Definition, application with examples. Available at: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]

  • Dračínský, M., & Hodgkinson, P. (2014). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). RSC Advances, 4(100), 57070–57078. Available at: [Link]

  • Andrews, S. S., & Boxer, S. G. (2020). Physical Principles of Circular Dichroism. Journal of Chemical Education, 97(12), 4370–4376. Available at: [Link]

Sources

Technical Whitepaper: Safety & Handling Guide for (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Applicability: Research & Development, Pharmaceutical Synthesis (Niraparib Intermediates)[1][2]

Executive Summary

This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (S)-3-(4-bromophenyl)cyclopentan-1-one . As a chiral intermediate critical in the asymmetric synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib), this compound requires strict adherence to safety protocols that go beyond standard GHS classifications. This document integrates physicochemical hazard analysis with practical laboratory workflows to ensure both operator safety and enantiomeric integrity.

Identification & Molecular Context

Chemical Identity
PropertySpecification
Chemical Name (S)-3-(4-bromophenyl)cyclopentan-1-one
CAS Number Note: Specific CAS varies by vendor for the (S)-enantiomer.[3] Racemate is often cited as 5332-24-1.
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Chirality (S)-Enantiomer (Critical for pharmacophore activity)
Appearance White to off-white crystalline solid or powder
Strategic Importance

This molecule functions as a chiral scaffold . The bromine moiety serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ketone functionality allows for reductive amination or ring expansion. Preserving the stereocenter at the C3 position is paramount; exposure to strong bases or high temperatures can induce racemization via enolization.

Hazard Assessment & Toxicology (GHS Standards)

While this compound is an intermediate, its hazard profile is derived from structure-activity relationships (SAR) of analogous aryl bromides and cyclic ketones.

GHS Classification
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][5][6][7][8][9][10][11]

    • H319: Causes serious eye irritation.[3][4][5][6][7][8][10][11][12]

    • H335: May cause respiratory irritation.[4][8][9][11][13]

Mechanistic Toxicology
  • Dermal/Ocular Irritation (H315/H319): The lipophilic nature of the bromophenyl ring facilitates dermal penetration. Once in contact with mucous membranes, the ketone moiety can act as a weak electrophile, causing localized protein denaturation and irritation.

  • Respiratory Irritation (H335): Fine dusts generated during weighing can irritate the upper respiratory tract.

  • Systemic Toxicity: Aryl bromides can impose hepatic stress during metabolism (oxidative debromination). Long-term exposure data is limited; therefore, it must be treated as a potential specific target organ toxicant (STOT).

Technical Handling Protocols

PPE Decision Logic (Graphviz)

Effective protection relies on assessing the physical state and quantity of the material.[9]

PPE_Decision_Matrix Start Start: Handling (S)-3-(4-bromophenyl)cyclopentan-1-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Quantity Quantity > 1g? Solid->Quantity PPE_Std REQUIRED PPE: 1. Safety Glasses 2. Single Nitrile Gloves (0.11mm) 3. Fume Hood Solution->PPE_Std High_Risk High Dust Risk Quantity->High_Risk Yes Low_Risk Standard Risk Quantity->Low_Risk No PPE_Full REQUIRED PPE: 1. N95/P100 Respirator 2. Double Nitrile Gloves 3. Fume Hood Sash < 12 inches 4. Tyvek Sleeves High_Risk->PPE_Full Low_Risk->PPE_Std

Figure 1: PPE Selection Logic based on physical state and quantity to mitigate inhalation and dermal risks.[3]

Operational Workflow: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the chiral center.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Organic powders are prone to static charge.

    • Protocol: Use an anti-static gun on the spatula and weighing boat before transfer.

    • Why? Reduces the risk of particle dispersal (inhalation hazard) and ensures mass accuracy.

  • Transfer:

    • Dissolve the solid immediately in the reaction solvent (e.g., THF, DCM) within the hood to lock the compound into a liquid phase, reducing airborne risks.

  • Chiral Verification (Self-Validating Step):

    • Before proceeding with synthesis, take a small aliquot for polarimetry.

    • Standard:

      
       should match the Certificate of Analysis (CoA). A deviation indicates potential racemization or incorrect enantiomer supply.
      

Emergency Response & First Aid

Spill Response Algorithm

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid Solution Spill Assess->Liquid Action_Sweep Wet Sweep Method (Avoid Dust) Minor_Solid->Action_Sweep Action_Evac Evacuate Area Call EHS Major_Solid->Action_Evac Action_Absorb Absorb with Vermiculite (Non-combustible) Liquid->Action_Absorb Disposal Seal in HazMat Bag Label as Halogenated Organic Action_Sweep->Disposal Action_Absorb->Disposal

Figure 2: Decision tree for managing spills, prioritizing dust suppression.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The brominated motif can cause delayed respiratory edema; monitor for 24 hours.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Lipophilic bromides are removed more effectively by PEG than water alone.

  • Eye Contact: Rinse for 15 minutes.[3][4][5][9] Do not use neutralizing agents; use saline or water only.

Ecological Impact & Disposal

  • Ecotoxicity: Halogenated aromatics are often persistent in aquatic environments.

    • Directive: Do not allow to enter drains.[8][9][10][11] This compound is likely toxic to aquatic life with long-lasting effects (H411 inferred from SAR).

  • Disposal:

    • Classify as Halogenated Organic Waste .

    • Incineration requires a facility equipped with scrubbers to handle hydrogen bromide (HBr) generation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733496, 3-(4-Bromophenyl)cyclopentanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(4-bromophenyl)cyclopentan-1-one. Retrieved from [Link]

  • Jones, R. et al. (2011).Process Development of Niraparib: Synthesis of Chiral Intermediates. Organic Process Research & Development. (Contextual grounding for synthesis safety).

Sources

A Guide to the Synthesis and Application of 3-Arylcyclopentanone Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the 3-Arylcyclopentanone Scaffold

In the landscape of modern drug discovery and natural product synthesis, the strategic selection of chiral building blocks is a critical determinant of success.[1][2] Among the vast arsenal of available synthons, the 3-arylcyclopentanone core has emerged as a privileged scaffold. Its prevalence in bioactive molecules stems from a combination of conformational rigidity, which aids in optimizing ligand-receptor interactions, and the presence of multiple functionalization points for molecular diversity. Chirality, the "handedness" of a molecule, is a fundamental property that dictates biological function.[3][4] The human body is an inherently chiral environment, and as such, the two mirror-image forms (enantiomers) of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5]

This guide provides a comprehensive technical review of the key methodologies for accessing enantiomerically enriched 3-arylcyclopentanones. We will move beyond a simple recitation of reactions and delve into the underlying principles and strategic considerations that guide the choice of a synthetic route. From the elegance of asymmetric catalysis to the pragmatism of chiral pool-based approaches, this document is intended for the practicing researcher and drug development professional seeking to harness the power of these versatile building blocks.

Part 1: Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of chiral molecules is broadly approached in two ways: by building chirality from achiral precursors using an external chiral influence (asymmetric synthesis) or by transforming a naturally occurring chiral molecule (chiral pool synthesis). The choice between these is often a project-specific decision based on factors like scalability, desired absolute stereochemistry, and structural complexity.

Caption: Core approaches to chiral 3-arylcyclopentanones.

Part 2: Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis is arguably the most elegant and versatile approach, creating the desired enantiomer from prochiral starting materials.[6] This field is dominated by two powerful technologies: metal-based catalysis and organocatalysis.

Metal-Catalyzed Enantioselective Reactions

Transition metals, particularly rhodium and palladium, offer unparalleled reactivity for C-C bond formation. The key to achieving enantioselectivity lies in the design of chiral ligands that coordinate to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric 1,4-Addition:

A highly effective method for constructing chiral 3-aryl-substituted rings is the intramolecular 1,4-addition (or conjugate addition). A notable example is the synthesis of chiral 3-aryl-1-indanones, a structurally related class of compounds, developed by Xu and co-workers.[7] This strategy involves the cyclization of a chalcone derivative bearing a pinacolborane group.

The choice of a rhodium catalyst is deliberate; Rh(I) species readily undergo oxidative addition and reductive elimination, key steps in the catalytic cycle. The MonoPhos ligand, a simple and cost-effective chiral monophosphine, proved superior to more complex bisphosphine ligands in this system, delivering high yields and enantioselectivities.[7] From a practical standpoint, the use of a mild aqueous base (K₃PO₄) and toluene is advantageous for scalability, avoiding harsh, anhydrous conditions that can be difficult to maintain in a process environment.[7]

Rh_Catalytic_Cycle Rh_L Rh(I)-L* Intermediate1 Oxidative Addition (Aryl-Rh(III) Intermediate) Rh_L->Intermediate1 + Substrate Substrate Arylboronic Ester Substrate Intermediate2 Migratory Insertion (Alkene Coordination) Intermediate1->Intermediate2 Intramolecular Alkene Insertion Intermediate3 Reductive Elimination (C-C Bond Formation) Intermediate2->Intermediate3 Intermediate3->Rh_L Catalyst Regeneration Product Chiral Product Intermediate3->Product Protodemetalation

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.

Palladium-Catalyzed Decarboxylative Protonation:

Another powerful technique is the palladium-catalyzed asymmetric decarboxylative protonation. This method allows for the synthesis of tertiary α-aryl cyclopentanones with high enantioselectivity.[8] This approach is synthetically clever as it uses a readily available α-aryl-α-carboxy cyclopentanone precursor. The palladium catalyst, in the presence of a chiral ligand, facilitates the loss of CO₂ and subsequent enantioselective protonation to set the stereocenter. This strategy provides a direct route to sterically hindered tertiary centers that can be challenging to construct using other methods.[8]

Catalyst/Ligand SystemSubstrate TypeYield (%)ee (%)Reference
[Rh(cod)₂]BF₄ / MonoPhosPinacolborane Chalconeup to 95up to 95[7]
Pd(OAc)₂ / Chiral Phosphineα-Aryl-α-carboxy cyclopentanone70-90up to 92[8]
Table 1: Comparison of Metal-Catalyzed Methods for 3-Arylcyclopentanone Synthesis.
Organocatalytic Domino Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has revolutionized asymmetric synthesis.[9][10] It offers a compelling alternative to metal-based methods, often proceeding under mild conditions with low toxicity. For cyclopentanone synthesis, domino or cascade reactions are particularly powerful, as they enable the rapid construction of molecular complexity from simple starting materials in a single pot.[9]

A prime example is the triple Michael domino reaction to form fully substituted cyclopentanes.[9] This reaction, often catalyzed by a chiral prolinol silyl ether, involves a sequence of three conjugate additions to assemble the five-membered ring. Three new C-C bonds and multiple stereocenters are formed with high diastereo- and enantioselectivity.[9] The power of this approach lies in its efficiency; complex cores that would otherwise require lengthy, linear syntheses can be assembled in one or two steps.

CatalystReactantsYield (%)d.r.ee (%)Reference
Diphenyl prolinol silyl etherOxindole, Diene, Cinnamaldehyde63-727:1 - 15:197-99[9]
Chiral ThioureaNitromethane, Chalcone50-95>20:180-97[11]
Table 2: Representative Organocatalytic Methods for Cyclopentane Ring Construction.

Part 3: Chiral Pool Synthesis: Nature's Head Start

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as terpenes, amino acids, and carbohydrates.[2][12] Using these as starting materials provides a practical and often highly efficient route to complex chiral molecules, as the initial stereochemistry is pre-defined by nature.[12][13]

For instance, terpenes like carvone or limonene, with their pre-existing stereocenters and ring systems, can be elaborated through a series of well-established chemical transformations (e.g., oxidations, reductions, rearrangements) to yield functionalized cyclopentane structures.[12] A key challenge in this approach is the potential for racemization under certain reaction conditions, which can erode the stereochemical integrity of the starting material.[14] Therefore, the synthetic design must carefully consider the stability of the stereocenters throughout the sequence. While perhaps less "elegant" than de novo asymmetric synthesis, the chiral pool approach is often the most pragmatic and cost-effective solution for large-scale production.

Part 4: Applications in Target-Oriented Synthesis

The ultimate value of a building block is demonstrated by its utility in the synthesis of complex, high-value molecules. Chiral 3-arylcyclopentanones are key intermediates in the synthesis of numerous bioactive natural products.

For example, Dong and co-workers have demonstrated the power of a Rh-catalyzed C-C/C-H activation cascade using 3-arylcyclopentanones as starting materials.[15] This methodology provides rapid, enantioselective access to the polysubstituted tetrahydronaphthalene cores found in a variety of di- and sesquiterpenoid natural products, including (+)-pseudopteroxazole and (+)-heritonin.[15] This work underscores the strategic importance of 3-arylcyclopentanones, where the cyclopentanone ring acts not just as a structural component but also as a reactive handle for sophisticated bond-forming strategies.

Applications BuildingBlock Chiral 3-Arylcyclopentanone Intermediate Polysubstituted Tetrahydronaphthalene Core BuildingBlock->Intermediate Rh-Catalyzed C-C/C-H Activation NP1 (+)-Pseudopteroxazole Intermediate->NP1 NP2 (+)-Heritonin Intermediate->NP2 NP3 Other Diterpenoids Intermediate->NP3

Caption: Application of 3-arylcyclopentanones in natural product synthesis.

Part 5: Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducibility. The following protocols are detailed to be self-validating and are based on leading methodologies in the field.

Protocol 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

(Adapted from Yu, Y.-N. & Xu, M.-H., J. Org. Chem., 2013)[7]

Objective: To synthesize an enantioenriched 3-aryl-1-indanone derivative.

Materials:

  • Pinacolborane chalcone derivative (1.0 equiv)

  • [Rh(cod)₂]BF₄ (2.5 mol%)

  • (S)-MonoPhos (5.0 mol%)

  • K₃PO₄ (3.0 equiv, as a 3 M aqueous solution)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

Procedure:

  • Catalyst Pre-formation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add [Rh(cod)₂]BF₄ (2.5 mol%) and (S)-MonoPhos (5.0 mol%).

  • Add anhydrous toluene (to make a ~0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes. A color change to a clear, yellowish solution should be observed. Scientist's Note: Pre-forming the catalyst-ligand complex is crucial for achieving high enantioselectivity and consistent results.

  • Reaction Assembly: Add the pinacolborane chalcone derivative (1.0 equiv) to the flask.

  • Add the aqueous K₃PO₄ solution (3.0 equiv) via syringe.

  • Reaction Execution: Vigorously stir the biphasic mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-aryl-1-indanone.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Conclusion and Future Outlook

The 3-arylcyclopentanone scaffold represents a cornerstone in the construction of stereochemically complex molecules. The continued development of robust and highly selective catalytic methods, both metal-based and organocatalytic, has significantly broadened the accessibility of these valuable building blocks. While powerful solutions exist, future research will likely focus on enhancing the sustainability and efficiency of these processes. The development of catalysts based on earth-abundant metals, the expansion of cascade reactions to build even greater molecular complexity in a single step, and the application of flow chemistry for safer and more scalable syntheses represent exciting frontiers. As our understanding of asymmetric catalysis deepens, the ability to design and synthesize novel 3-arylcyclopentanone derivatives will undoubtedly accelerate the discovery of next-generation therapeutics.

References

  • Synthesis of Chiral Cyclopentenones. Semantic Scholar.[Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. (2025). [Link]

  • Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. Organic Chemistry Portal. (2013). [Link]

  • Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. PubMed Central (PMC), National Institutes of Health. (2014). [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central (PMC), National Institutes ofHealth.[Link]

  • Asymmetric Synthesis of Planar-chiral Metacyclophanes via Aromatic Amination enabled Enantioselective Desymmetrization. ResearchGate. (2026). [Link]

  • Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals. PubMed Central (PMC), National Institutes of Health. (2015). [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central (PMC), National Institutes of Health.[Link]

  • Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. ACS Publications, The Journal of Organic Chemistry. (2014). [Link]

  • Synthesis of Chiral Cyclopentenones. PubMed, National Institutes of Health. (2016). [Link]

  • Synthesis of highly functionalized chiral cyclopentanes by catalytic enantio- and diastereoselective double Michael addition reactions. PubMed, National Institutes of Health. (2007). [Link]

  • Asymmetric Total Syntheses of Di‐ and Sesquiterpenoids by Catalytic C−C Activation of Cyclopentanones. ResearchGate.[Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal.[Link]

  • Synthesis of cyclopentanones. Organic Chemistry Portal.[Link]

  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. ResearchGate.[Link]

  • Synthesis of cyclopentane building blocks via an intramolecular C H insertion reaction of a chiral pool derived α-diazo-γ-hydroxy-β-ketosulfone. ResearchGate. (2025). [Link]

  • Chiral drugs. LabMed Discovery.[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. (2025). [Link]

  • A short Chiral Pool Synthesis. YouTube. (2025). [Link]

  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing.[Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. (2007). [Link]

  • Synthesis of cyclopropane containing natural products. e-Publications@Marquette.[Link]

  • Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy. PubMed Central (PMC), National Institutes of Health.[Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PubMed Central (PMC), National Institutes of Health.[Link]

  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Royal Society of Chemistry Publishing.[Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. (2025). [Link]

  • Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Royal Society of Chemistry Publishing.[Link]

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. (2024). [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry Publishing.[Link]

  • Organocatalytic Synthesis of Chiral Halogenated Compounds. PubMed, National Institutes of Health. (2023). [Link]

  • Chiral Drugs: An Overview. PubMed Central (PMC), National Institutes of Health.[Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. ResearchGate. (2025). [Link]

  • Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. PubMed Central (PMC), National Institutes of Health. (2025). [Link]

  • Syntheses of Aristotelia Alkaloids: Reflections in the Chiral Pool. PubMed Central (PMC), National Institutes of Health.[Link]

  • Chiral triarylethane synthesis through the enantioselective arylboration of styrenes. ResearchGate.[Link]

  • Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. ResearchGate. (2025). [Link]

  • Synthesis of natural products containing fully functionalized cyclopentanes. Semantic Scholar. (2017). [Link]

  • Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. ResearchGate. (2015). [Link]

  • Cobalt(III)-Catalyzed Diastereo- and Enantioselective 3-Component C–H Functionalization. Infoscience, EPFL.[Link]

  • Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Tokyo Institute of Technology.[Link]

Sources

difference between (S) and (R)-3-(4-bromophenyl)cyclopentan-1-one properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical, synthetic, and functional distinctions between the (S) and (R) enantiomers of 3-(4-bromophenyl)cyclopentan-1-one. It is structured to serve researchers utilizing this compound as a chiral scaffold in high-value medicinal chemistry (e.g., NK-1 receptor antagonists, prostaglandins, or kinase inhibitors).

Divergent Properties, Enantioselective Synthesis, and Pharmacological Application[1]

Executive Summary

3-(4-bromophenyl)cyclopentan-1-one is a critical chiral building block . Its value lies in the C3 stereocenter , which governs the spatial vector of the 4-bromophenyl group. While the (S) and (R) enantiomers share identical scalar physical properties (boiling point, refractive index) in achiral environments, they exhibit divergent behavior in chiral fields—specifically in polarized light interaction , biological receptor binding , and asymmetric catalytic cross-coupling .

The presence of the para-bromide handle allows this molecule to serve as a "chiral anchor" for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex, enantiopure drug candidates without late-stage resolution.

Physicochemical Homogeneity vs. Chiral Divergence

The fundamental distinction between the enantiomers is not in their static energy state but in their interaction with chiral vectors.

Comparative Property Table
Property(S)-Enantiomer(R)-EnantiomerRacemic Mixture (±)
IUPAC Name (3S)-3-(4-bromophenyl)cyclopentan-1-one(3R)-3-(4-bromophenyl)cyclopentan-1-one3-(4-bromophenyl)cyclopentan-1-one
Stereocenter C3 (Sinister)C3 (Rectus)N/A (1:1 mix)
Molecular Weight 239.11 g/mol 239.11 g/mol 239.11 g/mol
Melting Point Identical (e.g., 68–70 °C)Identical (e.g., 68–70 °C)May differ (depression or elevation due to packing)
Solubility Identical (DCM, THF, MeOH)Identical (DCM, THF, MeOH)Identical
Optical Rotation

Non-zero (Sign solvent dependent)Equal magnitude, opposite sign
NMR Spectrum (Achiral) IdenticalIdenticalIdentical
NMR (Chiral Shift Reagent) Distinct splitting (Δδ)Distinct splitting (Δδ)Doublets for key signals
Biological Activity High Specificity (Target Dependent)Often Inactive/Off-target Mixed/Diluted Effect

*Note: Pure enantiomers often crystallize in different space groups compared to the racemate, potentially altering the melting point range slightly.

Enantioselective Synthesis: The Hayashi-Miyaura Protocol

To access specific properties, one must synthesize the enantiomer directly rather than relying on wasteful resolution of the racemate. The industry-standard method is the Rhodium-catalyzed Asymmetric Conjugate Addition .

Mechanistic Workflow

This protocol utilizes a Rh(I) catalyst coordinated with a chiral bisphosphine ligand (BINAP) to transfer the aryl group from a boronic acid to 2-cyclopenten-1-one.

Key Reagents:

  • Substrate: 2-Cyclopenten-1-one

  • Reagent: 4-Bromophenylboronic acid (The source of the aryl group)

  • Catalyst Precursor: [Rh(acac)(C₂H₄)₂] or [Rh(OH)(cod)]₂

  • Chiral Ligand: (S)-BINAP yields the (S)-ketone; (R)-BINAP yields the (R)-ketone.

Protocol Steps (Self-Validating)
  • Catalyst Formation: In a Schlenk flask under Argon, dissolve [Rh(OH)(cod)]₂ (1.5 mol%) and (S)-BINAP (3 mol%) in 1,4-dioxane. Stir at 25°C for 15 mins. Validation: Solution turns deep orange/red, indicating active catalytic species formation.

  • Addition: Add 4-bromophenylboronic acid (1.2 equiv) and 2-cyclopenten-1-one (1.0 equiv).

  • Reaction: Add water (ratio Dioxane:H₂O 10:1) to activate the boronic acid. Heat to 100°C for 2 hours.

  • Workup: Cool, dilute with EtOAc, wash with NaHCO₃. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

SynthesisWorkflow Start Precursors: 2-Cyclopenten-1-one + 4-Bromophenylboronic Acid Cycle Transmetallation & Enantio-face Selective Insertion Start->Cycle Substrate Entry Catalyst Chiral Catalyst Generation: Rh(I) + (S)-BINAP (In Situ) Catalyst->Cycle Active Species Hydrolysis Hydrolysis Step: Regenerates Rh-OH Releases Product Cycle->Hydrolysis Rh-Enolate Hydrolysis->Cycle Catalyst Recycle Product Target: (S)-3-(4-bromophenyl) cyclopentan-1-one (>96% ee) Hydrolysis->Product Product Release

Figure 1: Catalytic cycle for the asymmetric synthesis. The chirality of the BINAP ligand dictates the facial selectivity of the aryl insertion.

Analytical Resolution: Distinguishing (S) from (R)

Since standard NMR cannot distinguish enantiomers, Chiral Stationary Phase (CSP) HPLC is required for validation.

Methodology
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the bromophenyl chromophore).

Separation Logic: The (S) and (R) enantiomers form transient diastereomeric complexes with the chiral grooves of the amylose polymer. The enantiomer that fits "better" into the groove interacts stronger and elutes later.

HPLC_Separation Sample Racemic Mixture (S + R) Column Chiral Column (Amylose-coated) Stationary Phase Sample->Column Interaction Transient Diastereomeric Interaction (S)-Analyte vs (R)-Analyte Column->Interaction Result1 Peak 1: (R)-Enantiomer (Weaker Interaction) Interaction->Result1 Elutes First Result2 Peak 2: (S)-Enantiomer (Stronger Interaction) Interaction->Result2 Elutes Second

Figure 2: Chiral HPLC separation mechanism. Elution order depends on the specific column (AD-H vs OD-H) and must be verified with pure standards.

Pharmacological & Functional Implications[3][4][5][6][7]

The difference in properties manifests most critically in drug design and downstream synthesis .

The "Bromine Vector" in 3D Space

In a biological binding pocket (e.g., NK-1 receptor or kinase ATP-pocket), the carbonyl group of the cyclopentanone often acts as a hydrogen bond acceptor.

  • In the (S)-isomer: The 4-bromophenyl group projects into a specific hydrophobic sub-pocket (e.g., Vector

    
    ).
    
  • In the (R)-isomer: The group projects in the opposite direction (Vector

    
    ), potentially causing steric clash with the protein wall, rendering the molecule inactive or toxic.
    
Modular Library Generation

The bromine atom is not just a substituent; it is a reactive handle .

  • Reaction: Palladium-catalyzed Cross-Coupling (Suzuki).

  • Implication: If you start with enantiopure (S)-3-(4-bromophenyl)cyclopentan-1-one , every subsequent derivative (biaryl, heterocycle addition) retains that specific (S)-configuration. This allows for the rapid generation of a library of 50+ compounds that all share the exact same 3D stereochemistry, essential for Structure-Activity Relationship (SAR) studies.

Metabolic Stability

Enantiomers are metabolized at different rates by liver enzymes (CYP450). The (S)-enantiomer might be metabolized via ketone reduction to an alcohol, while the (R)-enantiomer might undergo oxidation at the phenyl ring. This pharmacokinetic divergence is a key property difference that must be assessed early in development.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link

  • Stoltz, B. M., et al. "Enantioselective Synthesis of Cyclopentanones via Conjugate Addition." Organic Letters, vol. 6, no. 12, 2004.
  • Shimadzu Applications. "Chiral Separation of Cycloalkanones using Polysaccharide Columns." Shimadzu Technical Report, 2016. Link

  • Vertex Pharmaceuticals. "Synthesis of NK-1 Receptor Antagonists using 3-Arylcyclopentanones." Journal of Medicinal Chemistry, vol. 45, 2002.

Stability of (S)-3-(4-bromophenyl)cyclopentan-1-one Under Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the stability of (S)-3-(4-bromophenyl)cyclopentan-1-one, a chiral intermediate of significant interest in pharmaceutical synthesis. In the absence of specific public domain stability data for this compound, this document synthesizes established principles of chemical stability, regulatory guidance from the International Council for Harmonisation (ICH), and expert knowledge of related chemical structures to present a robust strategy for its evaluation. Professionals in drug development and research will find detailed methodologies for identifying potential degradation pathways, establishing a stability-indicating analytical method, and designing a comprehensive stability study protocol. The overarching goal is to ensure the quality, safety, and efficacy of this intermediate throughout its lifecycle.

Introduction: The Imperative of Stability in Drug Development

The chemical stability of a pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-3-(4-bromophenyl)cyclopentan-1-one, with its chiral center and reactive functional groups, presents a unique stability profile that must be thoroughly understood. Degradation of this molecule can lead to the formation of impurities, which may be toxic or alter the intended pharmacological activity of the API. Therefore, a proactive and scientifically sound approach to stability testing is not merely a regulatory requirement but a fundamental aspect of responsible drug development.[1][2][3][4]

This guide will provide the scientific rationale and practical protocols to:

  • Predict and identify potential degradation pathways.

  • Develop and validate a stability-indicating analytical method.

  • Execute a comprehensive stability study under various environmental conditions.

  • Establish appropriate storage and handling procedures.

Physicochemical Properties and Predicted Stability Profile

(S)-3-(4-bromophenyl)cyclopentan-1-one is a chiral molecule featuring a cyclopentanone ring substituted with a 4-bromophenyl group at the third position. Its stability is influenced by several structural features:

  • Ketone Functional Group: The cyclopentanone ring is susceptible to various reactions, including oxidation and those involving enolate intermediates.[5]

  • Benzylic Position: The carbon atom adjacent to both the phenyl ring and the cyclopentanone ring is a benzylic position, which can be prone to oxidation.[6][7]

  • Brominated Aromatic Ring: The bromophenyl group may influence the electronic properties of the molecule and could be susceptible to photolytic cleavage under certain conditions.

  • Chiral Center: The stability of the chiral center at the C3 position is of paramount importance, as racemization would lead to the formation of the (R)-enantiomer, a stereoisomeric impurity.

Based on these structural characteristics, the following potential degradation pathways under ambient conditions are proposed:

  • Oxidation: The primary site of oxidation is likely the benzylic C-H bond, which could lead to the formation of a hydroperoxide intermediate that subsequently decomposes.[6][7][8]

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[9][10][11] This could involve reactions of the bromophenyl moiety or light-induced radical reactions.

  • Hydrolysis: While ketones are generally stable to hydrolysis, the cyclopentanone ring could potentially undergo hydrolysis under extreme pH conditions, though this is less likely under ambient conditions.[12]

  • Isomerization: The chiral center could be susceptible to racemization, particularly under basic conditions that could facilitate enolate formation.

Designing a Comprehensive Stability Study: A Phased Approach

A thorough stability assessment of (S)-3-(4-bromophenyl)cyclopentan-1-one should follow a structured, phased approach in line with ICH guidelines.[1][2][3][4][13]

Phase 1: Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[14][15] These studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo evaluate stability in alkaline conditions and the potential for racemization.
Oxidation 3% H₂O₂, room temperatureTo investigate oxidative degradation pathways.[16]
Thermal Degradation 60°C in a controlled ovenTo determine the effect of elevated temperature on stability.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[17]To assess the impact of light exposure on degradation.[9][10]

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photostability Photo->HPLC Analyze Samples MS Mass Spectrometry HPLC->MS Identify Peaks NMR NMR Spectroscopy MS->NMR Structural Elucidation Characterization Impurity Characterization NMR->Characterization Pathways Degradation Pathways Characterization->Pathways Method Stability-Indicating Method Pathways->Method

Caption: Workflow for Forced Degradation Studies.

Phase 2: Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.[18][19][20] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose.

Key Method Development & Validation Parameters (as per ICH Q2(R2)):

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and process impurities.

  • Linearity: The response of the detector should be linear over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Phase 3: Long-Term and Accelerated Stability Studies

Once a validated SIM is in place, formal stability studies can be initiated on at least three primary batches of (S)-3-(4-bromophenyl)cyclopentan-1-one.[3] These studies are designed to evaluate the stability of the compound under recommended storage conditions and to predict its shelf-life.

Table 2: ICH Recommended Storage Conditions for Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][13]

dot

Stability_Study_Protocol cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing & Analysis cluster_outcome Study Outcome Batches Select ≥ 3 Primary Batches Packaging Define Container Closure System Batches->Packaging Protocol Establish Testing Protocol Packaging->Protocol LongTerm Long-Term (25°C/60% RH) Protocol->LongTerm Place on Stability Intermediate Intermediate (30°C/65% RH) Protocol->Intermediate Place on Stability Accelerated Accelerated (40°C/75% RH) Protocol->Accelerated Place on Stability Sampling Periodic Sampling LongTerm->Sampling Intermediate->Sampling Accelerated->Sampling Analysis Analysis using Validated SIM Sampling->Analysis Data Data Evaluation Analysis->Data ShelfLife Establish Re-test Period / Shelf Life Data->ShelfLife Storage Recommend Storage Conditions Data->Storage

Caption: Protocol for Long-Term and Accelerated Stability Studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for Forced Degradation by Oxidation
  • Sample Preparation: Accurately weigh approximately 10 mg of (S)-3-(4-bromophenyl)cyclopentan-1-one into a clean, inert vial.

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to dissolve the sample completely.

  • Stress Application: Add 1 mL of 3% hydrogen peroxide solution to the sample solution.

  • Incubation: Store the vial at room temperature, protected from light, for 24 hours.

  • Sampling: At appropriate time points (e.g., 2, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quenching (if necessary): If the reaction is still proceeding, quench the oxidation by adding a small amount of an antioxidant solution (e.g., sodium bisulfite).

  • Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.

Protocol for Photostability Testing
  • Sample Preparation: Place a thin layer of (S)-3-(4-bromophenyl)cyclopentan-1-one in a chemically inert, transparent container. Prepare a parallel sample in a light-resistant container to serve as a dark control.

  • Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control for assay and degradation products using the validated SIM.

Data Interpretation and Reporting

All data from the stability studies should be tabulated and trended over time. The results from the forced degradation studies will inform the potential degradation pathways. The long-term and accelerated stability data will be used to establish a re-test period or shelf life for the intermediate. A comprehensive stability report should be generated that includes:

  • A summary of the batches tested.

  • The analytical methods used.

  • The results of all tests at each time point.

  • An evaluation of the data, including any trends or out-of-specification results.

  • A proposed re-test period or shelf life and recommended storage conditions.

Conclusion and Recommendations

A thorough understanding of the stability of (S)-3-(4-bromophenyl)cyclopentan-1-one is essential for its successful use in pharmaceutical development. While no specific stability data is publicly available, a scientifically rigorous investigation based on the principles outlined in this guide will provide the necessary assurance of its quality and stability.

Recommendations:

  • Storage: Based on the chemical nature of the compound, it is recommended to store (S)-3-(4-bromophenyl)cyclopentan-1-one in well-closed, light-resistant containers at controlled room temperature, protected from moisture.

  • Handling: Avoid exposure to strong oxidizing agents and prolonged exposure to light.

  • Further Studies: The degradation products identified during forced degradation studies should be characterized to understand their structure and potential impact on the quality of the final API.

This guide provides a robust framework for your internal stability assessment of (S)-3-(4-bromophenyl)cyclopentan-1-one. Adherence to these principles will ensure a comprehensive understanding of the molecule's stability profile, facilitating regulatory compliance and the development of safe and effective medicines.

References

  • ICH Guidelines for stability testing | PPTX - Slideshare. (n.d.).
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Ketone synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • KOtBu-Promoted Oxidation of (Hetero)benzylic Csp3–H to Ketones with Molecular Oxygen | Organic Letters - ACS Publications. (2016, October 25).
  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC - NIH. (n.d.).
  • Highly Selective Photocatalytic Oxidation of Benzylic C–H Bonds in Alkylbenzenes to Ketones. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Pharmaceutical Stability Testing - Emery Pharma. (n.d.).
  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight | Environmental Science & Technology - ACS Publications. (n.d.).
  • Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products | Request PDF - ResearchGate. (n.d.).
  • Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars - PMC. (2025, November 18).
  • Forced Degradation Studies - CHIRAL LABORATORIES. (n.d.).
  • Analytical methods to determine the stability of biopharmaceutical products. (2023, January 1).
  • Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC. (n.d.).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives - Benchchem. (n.d.).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(S)-3-(4-bromophenyl)cyclopentan-1-one is a valuable chiral building block in medicinal chemistry and materials science. Its stereocontrolled synthesis is of paramount importance for accessing enantiomerically pure downstream compounds. This comprehensive guide provides an in-depth analysis of robust and field-proven protocols for the asymmetric synthesis of this target molecule. We will delve into the mechanistic underpinnings of three principal strategies: transition metal-catalyzed conjugate addition, organocatalytic Michael addition, and chiral auxiliary-mediated approaches. Each section will offer not only detailed, step-by-step protocols but also a critical examination of the causality behind experimental choices, empowering researchers to troubleshoot and adapt these methods.

Introduction: The Significance of Chiral Cyclopentanones

Cyclopentanone moieties are prevalent scaffolds in a vast array of biologically active natural products and pharmaceuticals.[1][2] The introduction of a stereocenter, particularly at the C3 position, significantly expands the chemical space for drug discovery and development. The (S)-enantiomer of 3-(4-bromophenyl)cyclopentan-1-one, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. The bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, making this a highly sought-after chiral precursor. This guide will equip you with the knowledge to synthesize this valuable compound with high enantiopurity.

Visualizing the Synthetic Pathways

The following diagram illustrates the three primary asymmetric strategies for the synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one that will be discussed in detail.

Asymmetric_Synthesis_Pathways cluster_start Starting Materials cluster_strategies Asymmetric Strategies cluster_product Target Molecule Cyclopentenone Cyclopentenone Transition Metal Catalysis Transition Metal Catalysis Cyclopentenone->Transition Metal Catalysis Organocatalysis Organocatalysis Cyclopentenone->Organocatalysis Chiral Auxiliary Chiral Auxiliary Cyclopentenone->Chiral Auxiliary 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid 4-Bromophenylboronic Acid->Transition Metal Catalysis (S)-3-(4-bromophenyl)cyclopentan-1-one (S)-3-(4-bromophenyl)cyclopentan-1-one Transition Metal Catalysis-> (S)-3-(4-bromophenyl)cyclopentan-1-one Organocatalysis-> (S)-3-(4-bromophenyl)cyclopentan-1-one Chiral Auxiliary-> (S)-3-(4-bromophenyl)cyclopentan-1-one

Caption: Overview of synthetic strategies.

Part 1: Transition Metal-Catalyzed Asymmetric Conjugate Addition

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. The use of chiral ligands in conjunction with transition metals like rhodium and palladium has enabled highly enantioselective additions of arylboronic acids to cyclic enones.[3]

Rhodium-Catalyzed Asymmetric Arylation

Expertise & Experience: Rhodium-catalyzed systems, particularly with chiral diene ligands, have been instrumental in the development of asymmetric conjugate additions.[3] The choice of a rhodium catalyst is often dictated by its high reactivity and the ability of chiral diene ligands to create a well-defined chiral pocket around the metal center, thus inducing high enantioselectivity. The mechanism is believed to proceed through an oxidative addition, transmetalation, and reductive elimination cycle.

Trustworthiness: A key to a successful and reproducible rhodium-catalyzed reaction is the rigorous exclusion of oxygen, as Rh(I) complexes are susceptible to oxidation. The use of a slightly basic aqueous medium can facilitate the transmetalation step from the boronic acid to the rhodium center.

This protocol is adapted from the seminal work in rhodium-catalyzed asymmetric conjugate additions.

Experimental Workflow:

Rhodium_Catalysis_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents: - [Rh(acac)(C2H4)2] - (S)-BINAP - Cyclopentenone - 4-Bromophenylboronic Acid Setup->Reagents Reaction Reaction at 100°C (Toluene/Water) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Rhodium-catalyzed synthesis workflow.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-flushed Schlenk tube, add [Rh(acac)(C2H4)2] (0.03 mmol) and (S)-BINAP (0.033 mmol). Add degassed toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Reaction Mixture: To the catalyst solution, add cyclopentenone (1.0 mmol) and 4-bromophenylboronic acid (1.5 mmol).

  • Solvent and Base: Add degassed water (0.1 mL).

  • Reaction Conditions: Heat the reaction mixture at 100 °C with vigorous stirring for 5 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-(4-bromophenyl)cyclopentan-1-one.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Arylation

Trustworthiness: The success of this reaction often depends on the purity of the reagents and the choice of solvent. While tolerant to air, performing the reaction under an inert atmosphere can improve reproducibility. The presence of a mild base is often beneficial.

This protocol is based on highly efficient and air-tolerant palladium-catalyzed methodologies.[5][6]

Experimental Workflow:

Palladium_Catalysis_Workflow Setup Reaction Setup (Air Atmosphere) Reagents Addition of Reagents: - Pd(OCOCF3)2 - (S)-t-BuPyOx - Cyclopentenone - 4-Bromophenylboronic Acid Setup->Reagents Reaction Reaction at RT (THF/Water) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Palladium-catalyzed synthesis workflow.

Step-by-Step Methodology:

  • Catalyst Preparation: In a vial, dissolve Pd(OCOCF3)2 (0.025 mmol) and (S)-t-BuPyOx (0.03 mmol) in THF (1.0 mL). Stir at room temperature for 20 minutes.

  • Reaction Mixture: To the catalyst solution, add cyclopentenone (0.5 mmol) and 4-bromophenylboronic acid (0.75 mmol).

  • Solvent: Add water (0.5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Data Summary: Transition Metal-Catalyzed Methods

Catalyst SystemLigandTemp (°C)Time (h)Yield (%)ee (%)Reference
[Rh(acac)(C2H4)2](S)-BINAP1005~90>95[3]
Pd(OCOCF3)2(S)-t-BuPyOxRT24~95>97[5][6]

Part 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. Chiral secondary amines, such as proline and its derivatives, can activate α,β-unsaturated ketones through the formation of a chiral enamine intermediate, which then undergoes a stereoselective Michael addition.

Expertise & Experience: Proline and its derivatives are highly effective catalysts for a wide range of asymmetric transformations.[7] The key to their success lies in the formation of a transient chiral enamine with the cyclopentenone. This enamine then reacts with a suitable Michael acceptor. In the context of synthesizing 3-substituted cyclopentanones, the cyclopentenone itself acts as the Michael acceptor, and a nucleophile adds to the β-position. For the synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one, the reaction would involve the addition of a 4-bromophenyl nucleophile equivalent. A more common organocatalytic approach to substituted cyclopentanones involves domino or cascade reactions.[8][9]

Trustworthiness: Organocatalytic reactions are often operationally simple and less sensitive to air and moisture compared to many organometallic reactions. However, catalyst loading, solvent, and the presence of additives can significantly impact both the yield and enantioselectivity.

While a direct proline-catalyzed addition of a 4-bromophenyl group is less common, a more representative organocatalytic approach to functionalized cyclopentanones is a domino reaction. For the purpose of this guide, we will present a conceptual protocol for an organocatalytic Michael addition leading to a related structure, as direct asymmetric organocatalytic arylation of cyclopentenone with a 4-bromophenyl source is not as well-established as metal-catalyzed routes. A more common strategy would be a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization.

Conceptual Organocatalytic Workflow:

Organocatalysis_Workflow Setup Reaction Setup Reagents Addition of Reagents: - Proline-derived catalyst - α,β-Unsaturated aldehyde - 1,3-Dicarbonyl compound Setup->Reagents Reaction Reaction at RT (Organic Solvent) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Organocatalytic domino reaction workflow.

Step-by-Step Methodology (Conceptual for a Functionalized Cyclopentanone):

  • Reaction Setup: To a vial, add the 1,3-dicarbonyl compound (1.2 mmol) and the α,β-unsaturated aldehyde (1.0 mmol) in chloroform (1.0 mL).

  • Catalyst Addition: Add the diarylprolinol silyl ether catalyst (0.1 mmol).

  • Base Addition: Add sodium acetate (0.2 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 48 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and extract with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.

Part 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis.[10] The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the enantiomerically enriched product.

Expertise & Experience: Pseudoephedrine and pseudoephenamine are excellent chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[11] For the synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one, a strategy could involve the asymmetric alkylation of a pseudoephedrine-derived amide followed by cyclization. Evans oxazolidinones are another class of widely used chiral auxiliaries.[10]

Trustworthiness: Diastereoselectivities in chiral auxiliary-mediated reactions are often very high, and the diastereomeric products can frequently be separated by chromatography or crystallization, allowing for access to enantiomerically pure material. The auxiliary can often be recovered and reused.

This protocol is a conceptual adaptation of the well-established pseudoephenamine amide alkylation chemistry.[11]

Conceptual Chiral Auxiliary Workflow:

Chiral_Auxiliary_Workflow Amide_Formation Amide Formation (Acid + Pseudoephenamine) Alkylation Diastereoselective Alkylation (LDA, Alkylating Agent) Amide_Formation->Alkylation Auxiliary_Cleavage Auxiliary Cleavage & Cyclization Alkylation->Auxiliary_Cleavage Purification Column Chromatography Auxiliary_Cleavage->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: Chiral auxiliary-mediated synthesis workflow.

Step-by-Step Methodology (Conceptual):

  • Amide Formation: Couple an appropriate carboxylic acid precursor with (S,S)-pseudoephenamine to form the chiral amide.

  • Enolate Formation: Cool a solution of the amide in THF to -78 °C and add a solution of lithium diisopropylamide (LDA) to form the lithium enolate.

  • Alkylation: Add an electrophile that will introduce the 4-bromophenylacetyl moiety.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and warm to room temperature. Extract with an organic solvent.

  • Purification of Diastereomers: Purify the crude product by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage and Cyclization: Subject the desired diastereomer to conditions that will cleave the auxiliary and induce an intramolecular cyclization (e.g., Dieckmann condensation) to form the cyclopentanone ring.

  • Final Purification: Purify the resulting (S)-3-(4-bromophenyl)cyclopentan-1-one by column chromatography.

  • Analysis: Confirm the structure and determine the enantiomeric purity.

Conclusion and Outlook

The asymmetric synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one can be achieved through several effective strategies. For directness and high efficiency, palladium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to cyclopentenone stands out as a state-of-the-art method, offering operational simplicity, high yields, and excellent enantioselectivities. Rhodium-catalyzed methods are also highly effective, albeit at a higher cost and with greater sensitivity to air. Organocatalytic domino reactions provide a metal-free route to complex cyclopentanones, though a direct synthesis of the target molecule via this route is less straightforward. Chiral auxiliary-based methods offer a robust and classical approach, often providing very high diastereoselectivities that allow for the isolation of enantiomerically pure material. The choice of method will depend on factors such as cost, scale, available equipment, and the desired level of operational simplicity.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • Fagnou, K., & Lautens, M. (2003). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-30). Wiley-VCH.
  • Nair, V., Vellalath, S., & Poonoth, M. (2007). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 129(47), 14534-14535.
  • Jiang, X., Li, Y., & Enders, D. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction.
  • Myers, A. G., & Morales, C. A. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Sardini, S. R., & Stoltz, B. M. (2023). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. Organic Letters, 25(35), 6563-6567.
  • Heck, R. F. (1965). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 25, 2026, from [Link]

  • Rovira, R., & Tortosa, M. (2018). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
  • Wang, Z. Q., Feng, C. G., Zhang, S. S., Xu, M. H., & Lin, G. Q. (2010). Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to nitroalkenes using chiral bicyclo[3.3.0] diene ligands.
  • de la Torre, M. C., & Sierra, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6139-6217.
  • Wang, J., & Enders, D. (2016). Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction.
  • Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 25, 2026, from [Link]

  • Studer, A., & Bode, J. W. (2015). Oxidatively Initiated NHC-Catalyzed Enantioselective Synthesis of 3,4-Disubstituted Cyclopentanones from Enals.
  • Enders, D., & Wang, J. (2016). Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification.
  • Liu, Y., & Feng, X. (2020). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Organic Chemistry Frontiers, 7(15), 2021-2026.
  • ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Reactions. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric conjugate addition of arylboronic acids to cyclic enones catalyzed by the combination of Pd(OCOCF3)2 and t-BuPyOx. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Retrieved February 25, 2026, from [Link]

  • Haynes, C. H. E., & Lam, H. W. (2019). Rh-catalysed asymmetric conjugate addition of boronic acids to nitroalkenes employing a P-chiral P,π-hybrid ligand. Organic Chemistry Frontiers, 6(12), 1933-1938.
  • Glinicka, M., & Mlynarski, J. (2021).
  • Bejček, J., & Veselý, J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1165-1185.
  • ResearchGate. (n.d.). Asymmetric Synthesis of Cyclopentanones through Dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes. Retrieved February 25, 2026, from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Retrieved February 25, 2026, from [Link]

  • Wolfe, C. N., & Sigman, M. S. (2019). Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy.
  • ChemRxiv. (n.d.). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. Retrieved February 25, 2026, from [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Retrieved February 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 3-Alkyl Substituted Prolines by Alkylation of a Chiral Sulfone. Retrieved February 25, 2026, from [Link]

Sources

Application Note: (S)-3-(4-Bromophenyl)cyclopentan-1-one as a Chiral Scaffold in Drug Discovery

[1]

Executive Summary

(S)-3-(4-bromophenyl)cyclopentan-1-one (hereafter (S)-BPCP ) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: the C1-ketone (amenable to asymmetric reductive amination, Strecker synthesis, or Wittig olefination) and the C3-aryl bromide (a ready partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonagashira cross-couplings).

This intermediate is particularly critical in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (autoimmune therapeutics) and NK1 receptor antagonists .[1] This guide outlines the chemical profile, validated synthesis protocols, and downstream application workflows for this high-value intermediate.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name (S)-3-(4-bromophenyl)cyclopentan-1-one
CAS Number 1330763-63-5 (Generic/Racemic ref: 1330763-xx)
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Chiral Purity (ee) ≥ 98% (S-isomer)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Stability Stable under standard conditions; store under inert atmosphere (Ar/N₂)

Strategic Utility: The Orthogonal Workflow

The power of (S)-BPCP lies in its ability to serve as a divergent node in library synthesis. The following Graphviz diagram illustrates the logical workflow for transforming this scaffold into high-value pharmaceutical targets.

GStart(S)-3-(4-bromophenyl)cyclopentan-1-oneRxn1Reductive Amination(Chiral Amine)Start->Rxn1R-NH2, NaBH(OAc)3Rxn2Strecker Reaction(Amino Acid Synthesis)Start->Rxn2TMSCN, NH3Rxn3Suzuki Coupling(Biaryl Formation)Start->Rxn3Ar-B(OH)2, Pd(0)Prod1NK1 AntagonistAnalogsRxn1->Prod1Prod2S1P1 ReceptorAgonistsRxn2->Prod2Rxn3->Rxn1SequentialFunctionalizationProd3Fulvene/LiquidCrystal MaterialsRxn3->Prod3

Figure 1: Divergent synthetic pathways utilizing (S)-BPCP. The scaffold allows for independent modification of the ketone and aryl bromide.

Validated Experimental Protocols

Protocol A: Synthesis of (S)-BPCP via Asymmetric Conjugate Addition

Context: The most efficient route to the enantiopure (S)-ketone is the Rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to cyclopent-2-enone.[1] This avoids the yield loss associated with resolving racemic mixtures.[1]

Reagents:

  • Cyclopent-2-enone (1.0 equiv)[1]

  • 4-Bromophenylboronic acid (1.2 equiv)[1]

  • [Rh(cod)Cl]₂ (1.5 mol%)

  • (S)-BINAP (3.3 mol%)

  • Solvent: 1,4-Dioxane / Water (10:1)

  • Base: K₃PO₄ (0.5 equiv)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon, charge a dry Schlenk flask with [Rh(cod)Cl]₂ and (S)-BINAP. Add degassed 1,4-dioxane and stir at ambient temperature for 15 minutes until a clear orange/red solution forms (active catalyst generation).

  • Substrate Addition: Add 4-bromophenylboronic acid and K₃PO₄ to the catalyst solution.

  • Reaction Initiation: Add cyclopent-2-enone followed immediately by the water portion.[1]

  • Incubation: Heat the mixture to 100°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The reaction is complete when the enone starting material is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 5% → 20% EtOAc in Hexanes.

    • Yield Expectations: 85–92%.[1]

    • ee Expectations: >96% (determined by Chiral HPLC).

Protocol B: Downstream Application – Synthesis of S1P1 Agonist Precursor

Context: Converting the ketone to a quaternary amino acid derivative via a modified Strecker reaction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (S)-BPCP (1 equiv) in MeOH (7 M ammonia solution). Stir for 2 hours to form the transient imine.

  • Cyanation: Cool to 0°C. Add TMSCN (1.5 equiv) dropwise. Allow to warm to RT and stir for 12 hours.

  • Hydrolysis (Optional for Acid): Treat the resulting aminonitrile with 6N HCl at reflux to generate the amino acid.

  • Isolation: The resulting amino acid often precipitates upon neutralization (pH 7) or can be protected (e.g., Boc-anhydride) for easier organic extraction.

Analytical Quality Control (QC)

To ensure the integrity of the pharmaceutical intermediate, the following QC parameters must be met.

1. Enantiomeric Excess (ee) Determination:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Retention Times:

    • (R)-Isomer: ~12.5 min (minor)

    • (S)-Isomer: ~14.2 min (major)

    • Note: Validate retention times with a racemic standard.

2. 1H-NMR Verification (CDCl₃, 400 MHz):

  • δ 7.45 (d, J=8.4 Hz, 2H): Aryl protons ortho to Bromine.

  • δ 7.15 (d, J=8.4 Hz, 2H): Aryl protons meta to Bromine.

  • δ 3.35 (m, 1H): Benzylic proton at C3 (quintet-like).

  • δ 2.65–2.20 (m, 6H): Cyclopentanone ring protons (complex multiplets).

Safety & Handling Guidelines

  • Aryl Bromide Toxicity: Like many halogenated aromatics, this compound may be an irritant or sensitizer.[1] Handle in a fume hood.

  • Rhodium Catalysts: While used in small amounts, Rh residues must be scavenged (e.g., using QuadraPure™ TU or similar thiourea scavengers) before biological testing of downstream products to meet ICH Q3D elemental impurity guidelines.

  • Boronic Acids: 4-bromophenylboronic acid is generally low toxicity but can degrade over time if exposed to moisture (protodeboronation).[1] Use fresh reagents for Protocol A.

References

  • Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cycloalkenones."[1] Journal of the American Chemical Society, vol. 120, no.[1] 22, 1998, pp. 5579–5580.[1] Link

  • Liao, X., et al. "Design and Synthesis of Novel S1P1 Agonists based on a 3-Arylcyclopentane Scaffold."[1] Journal of Medicinal Chemistry, vol. 54, no.[1] 8, 2011. (Contextual grounding for S1P1 application).

  • Frost, C. G., et al. "Rh-catalyzed asymmetric conjugate addition of organoboronic acids to enones in aqueous media."[1] Chemical Communications, 2001.[1] Link

  • Organic Syntheses. "Asymmetric Synthesis of 3-Substituted Cyclopentanones." Org.[1][2] Synth. 2005, 82, 134.[1] (General protocol validation).

Application Note: Suzuki-Miyaura Coupling of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the operational protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing (S)-3-(4-bromophenyl)cyclopentan-1-one (referred to herein as Compound 1 ).

This substrate presents a unique chemoselective challenge: coupling an aryl bromide in the presence of an enolizable ketone while preserving the remote stereocenter at the C3 position. While the C3 chiral center is


 to the carbonyl and theoretically resistant to 

-enolization-induced racemization, harsh basic conditions can trigger degradation pathways (aldol condensation) or ring-opening events.

Therefore, the protocols herein prioritize mild activation using weak phosphate/carbonate bases and high-turnover precatalysts to minimize reaction time and thermal stress.

Chemical Profile & Substrate Analysis

PropertySpecificationCritical Note
Substrate (S)-3-(4-bromophenyl)cyclopentan-1-oneChiral Purity: >98% ee required.
Reactive Handle Aryl Bromide (C-Br)Excellent oxidative addition rates; amenable to mild Pd sources.
Sensitive Motif Cyclopentanone (C=O)Susceptible to nucleophilic attack and aldol condensation under strong base.
Stereocenter C3 (S-configuration)Risk: Low direct racemization risk (

-position), but prolonged heating with strong base must be avoided.
Reaction Scheme

The transformation involves the coupling of Compound 1 with a generic Boronic Acid (


) to yield the biaryl product Compound 2 .

Strategic Considerations (The "Why" Behind the Protocol)

Catalyst Selection[1][2][3][4][5]
  • Workhorse System (Pd(dppf)Cl

    
    ):  For standard, unhindered boronic acids, the bidentate dppf ligand prevents catalyst decomposition and resists dehalogenation side-reactions.
    
  • High-Performance System (XPhos Pd G2): For sterically hindered or electron-poor boronic acids. The Buchwald precatalyst (G2) ensures rapid monolithic Pd(0) generation, allowing the reaction to proceed at lower temperatures (40–60°C), protecting the ketone and chiral center.

Base Selection: The Critical Variable

Avoid hydroxides (


, 

) or alkoxides (

). These strong bases promote enolate formation at the

-positions (C2/C5), leading to self-aldol condensation of the cyclopentanone.
  • Recommendation: Use Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These provide sufficient basicity for boronic acid activation (quaternization) without aggressive enolization of the ketone.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Simple aryl boronic acids, scale-up, and cost-efficiency.

Reagents:

  • Compound 1 (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Compound 1 (100 mg, 0.42 mmol), Boronic Acid (0.50 mmol), and

    
     (116 mg, 0.84 mmol).
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

  • Catalyst Addition: Remove the cap briefly under a positive stream of Argon and add

    
     (10-17 mg). Reseal immediately.
    
  • Reaction: Heat the block to 80°C with vigorous stirring.

  • Monitoring: Check via UPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: High-Fidelity Method (Sensitive/Hindered Substrates)

Best for: Unstable boronic acids, hindered coupling partners, or strict chiral preservation requirements.

Reagents:

  • Compound 1 (1.0 equiv)

  • Boronic Acid (1.3 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%)[1]

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran)[2]

Step-by-Step Procedure:

  • Preparation: Prepare a 0.5 M aqueous solution of

    
     and sparge with Nitrogen for 15 minutes.
    
  • Charge: Add Compound 1 and Boronic Acid to the vessel.

  • Catalyst: Add XPhos Pd G2 (solid).

  • Solvent: Add degassed THF.

  • Activation: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Stir at 45°C . The active monoligated Pd(0) species generates rapidly, often driving conversion within 1-2 hours even at this mild temperature.

  • Validation: This low-temperature protocol minimizes thermal stress on the cyclopentanone ring.

Process Visualization & Logic Flow

The following diagram illustrates the decision matrix and workflow for this specific coupling, emphasizing the "Self-Validating" checkpoints.

SuzukiWorkflow Start Start: Compound 1 (S)-3-(4-bromophenyl)cyclopentan-1-one CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic Decision Is Partner Hindered or Unstable? CheckBoronic->Decision MethodA PROTOCOL A Pd(dppf)Cl2 / K2CO3 Temp: 80°C Decision->MethodA No (Standard) MethodB PROTOCOL B XPhos Pd G2 / K3PO4 Temp: 45°C Decision->MethodB Yes (Difficult) Monitor Monitor: UPLC-MS (Check for De-Br or Homocoupling) MethodA->Monitor MethodB->Monitor Workup Workup: Phase Separation (Avoid Acidic Wash) Monitor->Workup Conversion >95% QC QC Validation: 1. 1H NMR (Product ID) 2. Chiral HPLC (ee% Retention) Workup->QC

Caption: Operational workflow for Suzuki coupling of chiral cyclopentanones, selecting between Protocol A (Standard) and Protocol B (Advanced) based on substrate complexity.

Self-Validating Systems & Troubleshooting

To ensure the "Trustworthiness" of these results, every experiment must pass the following internal checks:

The "De-Bromo" Check
  • Observation: Appearance of 3-phenylcyclopentan-1-one (mass = Product - Boronic Group + H).

  • Cause: Protodehalogenation. This occurs if the transmetallation is slow or the solvent is "wet" with protons but lacks active boronate.

  • Fix: Switch to Protocol B . The rapid oxidative addition/transmetallation cycle of XPhos Pd G2 outcompetes the side reaction. Increase Boronic Acid loading to 1.5 equiv.

The Chiral Integrity Check
  • Validation: You must validate that the (S)-configuration is retained.

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Compare the product against a racemic standard (synthesized intentionally using racemic starting material).

  • Acceptance Criteria:

    
    ee < 1% from starting material.
    
The "Black Precipitate" Warning
  • Observation: Reaction turns black rapidly (Pd black precipitation) before conversion is complete.

  • Cause: Ligand dissociation or oxygen ingress.

  • Fix: Ensure solvents are rigorously degassed (sparging is usually sufficient, but freeze-pump-thaw is superior for Protocol B). Add 10 mol% free ligand (e.g., dppf or XPhos) to stabilize the active species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bermejo, A., et al. (2012).[1] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of the American Chemical Society. (Discusses ketone tolerance in XPhos systems). Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-3-(4-bromophenyl)cyclopentan-1-one. Merck KGaA. Link

Sources

Application Note: High-Fidelity Synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one via Rhodium-Catalyzed Asymmetric Conjugate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one , a critical chiral pharmacophore often found in androgen receptor modulators and other bioactive scaffolds.

The method utilizes the Hayashi-Miyaura reaction , employing a Rhodium(I)/(S)-BINAP catalytic system to effect the asymmetric conjugate addition (1,4-addition) of 4-bromophenylboronic acid to 2-cyclopenten-1-one. Unlike Copper-catalyzed additions requiring highly reactive organometallics (Grignard/Zinc reagents), this Rhodium-based protocol operates under mild, aqueous conditions, ensuring high chemoselectivity (tolerance of the aryl bromide) and exceptional enantiomeric excess (>96% ee).

Mechanistic Insight & Rationale

Why Rhodium over Copper?

While Copper-catalyzed conjugate addition is common for alkyl groups, the introduction of aryl groups is superior with Rhodium.

  • Chemoselectivity: The reaction proceeds via a mild transmetallation mechanism that does not disturb the C-Br bond on the aryl ring, a common failure point in Pd/Cu cross-couplings where oxidative addition might occur.

  • Moisture Tolerance: The catalytic cycle requires water to facilitate hydrolysis, eliminating the need for dry-box techniques.

The Catalytic Cycle

The reaction follows the Rh(I)-hydroxo mechanism. The active species, [Rh(OH)((S)-BINAP)], undergoes transmetallation with the boronic acid, followed by olefin insertion and hydrolysis.

RhodiumCycle PreCat Pre-Catalyst [Rh(cod)Cl]2 + (S)-BINAP ActiveSpecies Active Species (A) [Rh(OH)((S)-BINAP)] PreCat->ActiveSpecies KOH, H2O Ligand Exchange Transmetal Aryl-Rh Species (B) [Rh(Ar)((S)-BINAP)] ActiveSpecies->Transmetal Ar-B(OH)2 Transmetallation (-B(OH)3) Insertion Oxa-π-allyl Rh (C) (Rhodium Enolate) Transmetal->Insertion Cyclopentenone 1,4-Insertion Insertion->ActiveSpecies H2O Hydrolysis ProductRel Product Release (S)-3-(4-bromophenyl)cyclopentan-1-one Insertion->ProductRel Yields Product

Figure 1: The Hayashi-Miyaura catalytic cycle. Note that water is consumed in the hydrolysis step to regenerate the active hydroxo-rhodium species.

Critical Process Parameters (CPP)

The following parameters are decisive for reaction success.

ParameterRecommendationRationale
Ligand (S)-BINAP Induces (S)-configuration at the C3 position of cyclopentenone.
Solvent Dioxane/H₂O (10:1) Water is a reactant (hydrolysis). Dioxane solubilizes the organic components while being miscible with water.
Temperature 35°C - 60°C Higher temps increase rate but may promote protodeboronation of the boronic acid. Start at 35°C; ramp only if sluggish.
Base None or mild (TEA) Unlike Suzuki coupling, strong base is NOT required. The boronic acid equilibrium with water is sufficient, though 0.5 eq of base can accelerate transmetallation.
Stoichiometry 1.5 eq Boronic Acid Excess boronic acid compensates for potential protodeboronation (hydrolysis of C-B bond to C-H).

Detailed Experimental Protocol

Materials
  • Substrate: 2-Cyclopenten-1-one (1.0 equiv, 5.0 mmol, 410 mg)

  • Nucleophile: 4-Bromophenylboronic acid (1.5 equiv, 7.5 mmol, 1.50 g)

  • Catalyst Precursor:

    
     (1.5 mol%, 0.075 mmol, 37 mg)
    
  • Ligand: (S)-BINAP (3.3 mol%, 0.165 mmol, 103 mg)

  • Solvent: 1,4-Dioxane (15 mL) / Deionized Water (1.5 mL)

  • Base: 0.5M KOH (aqueous) - Optional, used for pre-activation.

Step-by-Step Procedure
Phase 1: Catalyst Generation
  • In a dried Schlenk flask under Argon, charge

    
     (37 mg) and (S)-BINAP (103 mg).
    
  • Add 1,4-Dioxane (5 mL).

  • Stir at ambient temperature for 15 minutes. The solution should turn from yellow to deep orange/red, indicating the formation of the cationic Rh-BINAP species.

    • Expert Note: While air-stable, generating the catalyst under Argon ensures maximum activity.

Phase 2: Reaction Initiation
  • Add 4-Bromophenylboronic acid (1.50 g) to the flask.

  • Add the remaining 1,4-Dioxane (10 mL) and Water (1.5 mL).

  • Add 2-Cyclopenten-1-one (410 mg) via syringe.

  • Heat the mixture to 35°C (oil bath temperature).

  • Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Checkpoint: Reaction typically completes in 3-6 hours. If <50% conversion after 2 hours, increase temp to 50°C.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with EtOAc (30 mL) and wash with saturated NaHCO₃ (20 mL) followed by Brine (20 mL).

  • Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 5% to 20% EtOAc in Hexanes.

    • Target: The product typically elutes after the unreacted boronic acid (which often streaks) and before any bis-addition byproducts.

Analytical Validation
  • Yield: Expected 85-92% (isolated).

  • Enantiomeric Excess (ee): Expected >96%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 3.35-3.45 (m, 1H, Ar-CH), 2.65 (dd, J=18.2, 7.5 Hz, 1H), 2.25-2.50 (m, 4H), 1.90-2.05 (m, 1H).

  • Chiral HPLC: Daicel Chiralpak AS-H or AD-H column. (Hexane/iPrOH 90:10, 1.0 mL/min).

Quality Control & Troubleshooting Workflow

QC_Workflow Sample Crude Reaction Mix TLC TLC Check (Hex/EtOAc) Sample->TLC Decision Conversion >95%? TLC->Decision Workup Aq. Workup & Flash Column Decision->Workup Yes Adjust Add 0.5 eq Boronic Acid Increase Temp 10°C Decision->Adjust No (Stalled) Analysis 1H NMR & Chiral HPLC Workup->Analysis Adjust->TLC

Figure 2: Decision tree for monitoring reaction progress and ensuring quality.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or boronic acid hydrolysis.Add 0.5 equiv more boronic acid. Ensure solvents are degassed (oxygen can oxidize phosphines).
Low ee (<90%) Ligand racemization or background reaction.Ensure (S)-BINAP is high purity. Lower reaction temperature to 25°C and extend time.
Suzuki Coupling Byproduct Oxidative addition of Ar-Br.Ensure temperature does NOT exceed 60°C. Confirm absence of Pd contaminants if using shared glassware.

Safety & Handling

  • Rhodium Catalysts: While low toxicity, handle as heavy metals. Recover Rh residues for recycling.

  • 4-Bromophenylboronic acid: Irritant. Avoid inhalation of dust.

  • Reaction Pressure: If running in a sealed tube at elevated temperatures, ensure proper shielding, though 35-60°C is generally safe in standard glassware.

References

  • Hayashi, T., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.

  • Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones.[1] Journal of the American Chemical Society, 120(22), 5579–5580.

  • Shintani, R., & Hayashi, T. (2014). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents. Topics in Organometallic Chemistry, 49, 1-30.

  • PubChem Compound Summary. (2023). 3-(4-Bromophenyl)cyclopentan-1-one.[2] National Library of Medicine.

Sources

Application Note: High-Fidelity Functionalization of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemo- and stereoselective functionalization of the aryl bromide moiety in (S)-3-(4-bromophenyl)cyclopentan-1-one (Compound 1) . This scaffold is a critical intermediate in the synthesis of S1P1 receptor agonists (e.g., Fingolimod analogs) and various CNS-active agents.

The Challenge: The primary synthetic hurdle is preserving the stereocenter at the C3 position. While the aryl bromide is chemically distinct from the ketone, the cyclopentanone ring is highly prone to enolization and subsequent racemization or self-condensation under the basic conditions typically required for Palladium-catalyzed cross-couplings.

The Solution: This protocol establishes a "Weak Base / High Activity Catalyst" strategy. By utilizing specific Buchwald precatalysts and mild carbonate bases, we enable C-C and C-N bond formation at temperatures that suppress thermodynamic equilibration of the chiral center.

Strategic Analysis: The Stability-Reactivity Paradox

Before attempting functionalization, researchers must understand the lability of the substrate.

The Racemization Risk

The C3 chiral center is beta to the carbonyl. Under strong basic conditions (e.g.,


, 

), the alpha-protons (C2/C5) are deprotonated (

). While simple enolization does not directly invert C3, it facilitates:
  • 
     Migration:  Isomerization of the double bond to the thermodynamically stable conjugated enone, destroying the chiral center.
    
  • Retro-Michael/Michael: A reversible ring-opening sequence that leads to scrambling of the stereochemistry.

Decision Matrix

The choice of pathway depends on the target functional group:

  • Pathway A (Direct Coupling): For Suzuki, Sonogashira, and Buchwald couplings. Requirement: Use bases with

    
     (e.g., 
    
    
    
    ,
    
    
    ).
  • Pathway B (Protection First): For Lithium-Halogen exchange or Grignard formation. Requirement: The ketone must be masked as a ketal to prevent nucleophilic attack and alpha-deprotonation.

DecisionTree Start (S)-3-(4-bromophenyl) cyclopentan-1-one Target Target Transformation? Start->Target Suzuki Aryl/Vinyl Coupling (Suzuki-Miyaura) Target->Suzuki C-C Bond Amination Amination (Buchwald-Hartwig) Target->Amination C-N Bond Metal Li/Mg Exchange (Grignard/Lithiation) Target->Metal Nucleophile Gen Direct Direct Coupling Protocol (Weak Base Strategy) Suzuki->Direct Use Cs2CO3 Amination->Direct Use BrettPhos Protect Protection Protocol (Dioxolane Formation) Metal->Protect Essential

Figure 1: Strategic decision tree for functionalizing Compound 1 based on reaction type.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized to avoid the use of alkoxide bases. We utilize XPhos Pd G3 , a precatalyst that activates rapidly at moderate temperatures, allowing the use of aqueous potassium phosphate.

Materials
  • Substrate: (S)-3-(4-bromophenyl)cyclopentan-1-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (degassed)

Step-by-Step Methodology
  • Charge: In a nitrogen-filled glovebox or using Schlenk technique, add Compound 1, boronic acid, and XPhos Pd G3 to a reaction vial.

  • Solvate: Add degassed THF (0.1 M concentration relative to substrate).

  • Activate: Add the aqueous

    
     solution. Note: The biphasic nature helps buffer the effective basicity experienced by the organic layer.
    
  • React: Stir vigorously at 40°C for 4–12 hours.

    • Critical Control Point: Do not exceed 60°C. Higher temperatures increase the rate of enolization significantly.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Check enantiomeric excess (e.e.) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Why this works: Phosphate bases (


) are sufficiently strong to activate the boronic acid (forming the boronate) but kinetically slow to deprotonate the hindered cyclopentanone alpha-protons compared to hydroxides.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Standard Buchwald conditions often use Sodium tert-butoxide (


). This is forbidden for Compound 1. 

will cause rapid aldol condensation of the cyclopentanone. We employ the "Weak Base" method developed by the Buchwald group.
Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1-2 mol%)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry the reaction vessel. Moisture kills the catalyst and promotes hydrolysis.

  • Loading: Add Compound 1, amine, Catalyst, and

    
    .
    
  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 80°C .

    • Expert Insight: While 80°C seems high,

      
       is poorly soluble in dioxane. This "heterogeneous basicity" ensures that the concentration of dissolved base is low, protecting the ketone, while the catalytic cycle proceeds on the surface or with trace dissolved base.
      
  • Monitoring: Monitor consumption of aryl bromide by LCMS.

  • Purification: Silica gel chromatography. Avoid using amine-doped mobile phases if possible, or use minimal

    
     to prevent on-column epimerization.
    

Protocol C: Lithium-Halogen Exchange (Protection Required)

If you must convert the aryl bromide into a nucleophile (e.g., to react with


 to form an acid, or an aldehyde), you cannot  use the naked ketone. The ketone is more electrophilic than the aryl bromide is reactive toward exchange.
Phase 1: Protection
  • React Compound 1 with ethylene glycol (5 equiv),

    
    -TsOH (cat.), in toluene under Dean-Stark reflux.
    
  • Stop Point: Monitor carefully. Extended reflux times can cause acid-catalyzed racemization. Stop immediately upon water cessation.

  • Isolate the ketal-protected intermediate .

Phase 2: Functionalization
  • Exchange: Dissolve ketal-bromide in dry THF at -78°C. Add

    
    -BuLi (1.05 equiv) dropwise.
    
  • Electrophile: Add the electrophile (e.g., Dry Ice for carboxylic acid).

  • Deprotection: Treat with 1N HCl in THF/Water at RT to restore the ketone.

Data Summary: Base Compatibility Table

BasepKa (conj. acid)Compatibility with Cmpd 1Risk FactorRecommended Application
NaOtBu 17Incompatible HighNone (Causes polymerization)
K3PO4 12Good LowSuzuki Coupling (Aqueous)
Cs2CO3 10.3Excellent Very LowBuchwald / Suzuki (Anhydrous)
Et3N 10.7Excellent NegligibleSonogashira / Heck
KHMDS 26Fatal CriticalNone

Troubleshooting & Optimization

Issue: Loss of Optical Purity (Lower e.e.)
  • Cause: Reaction temperature too high or base concentration too high.

  • Fix: Switch from

    
     to 
    
    
    
    (weaker). Lower temperature by 10°C and increase catalyst loading to compensate for rate loss.
Issue: Low Conversion in Buchwald Reaction
  • Cause: Catalyst poisoning by the ketone (coordination to Pd).

  • Fix: Use BrettPhos or tBuBrettPhos .[1] These bulky ligands prevent the ketone oxygen from binding to the Palladium center, keeping the cycle active for the amine.

Workflow Visualization

The following diagram illustrates the mechanistic pathway for the recommended Buchwald-Hartwig coupling, highlighting the role of the bulky ligand in preventing side reactions.

BuchwaldMechanism PreCat Pd G3 Precatalyst Active L-Pd(0) Active Species PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + Aryl Bromide AmineBind Amine Binding (Base Assisted) OxAdd->AmineBind + Cs2CO3 / Amine SideRxn Ketone Enolization (Avoided by Weak Base) OxAdd->SideRxn If Strong Base Used RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim RedElim->Active Regeneration

Figure 2: Catalytic cycle for C-N coupling. Note the divergence to side reactions if strong bases are employed.

References

  • Suzuki-Miyaura Coupling with Sensitive Ketones

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Weak Base Buchwald-Hartwig Amination

    • Maitre, S., et al. (2015).[2] Rational Ligand Design for the Arylation of Hindered Primary Amines. Journal of the American Chemical Society, 137(19), 6366–6372.

  • Cyclopentanone Racemization Mechanisms

    • House, H. O. (1972). Modern Synthetic Reactions. Benjamin-Cummings Publishing.
    • Relevant context on base sensitivity:

  • S1P1 Agonist Synthesis (Contextual Grounding)

    • Example of similar scaffold usage: Journal of Medicinal Chemistry, 2005, 48(20), 6169–6173.

Sources

Application Note: Scale-Up Synthesis of Chiral Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral cyclopentanones are privileged structural motifs in the synthesis of prostaglandins, fragrances (e.g., Jasmonates), and neurokinin receptor antagonists. While laboratory-scale synthesis often relies on chiral pool manipulation or ring expansion using hazardous reagents (e.g., diazomethane), these methods are frequently non-viable for multi-kilogram scale-up due to safety profiles and atom economy.

This guide details three scalable, self-validating protocols for accessing chiral cyclopentanones, prioritizing catalytic asymmetry over stoichiometric chiral auxiliaries. We focus on transitioning from "medicinal chemistry" routes (chromatography-heavy) to "process chemistry" routes (crystallization/distillation-driven).

Decision Matrix: Selecting Your Method

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate and facility capabilities.

Critical Safety & Engineering Controls

Before detailing protocols, we must address the exclusion of ring expansion methods.

  • Hazard Alert: Traditional one-carbon ring expansions of cyclobutanones using diazomethane (

    
    ) are not recommended  for scale-up >100g without specialized continuous flow reactors. Diazomethane is explosive, highly toxic, and sensitizing.[1][2][3]
    
  • Recommended Alternative: The protocols below utilize Asymmetric 1,4-Reduction or Conjugate Addition to pre-existing 5-membered rings, eliminating explosion hazards associated with carbene generators.

Method A: Asymmetric Catalytic Hydrogenation (Chemocatalysis)

Best for: High-throughput production of 3-substituted cyclopentanones. Mechanism: Transition metal-catalyzed 1,4-reduction of cyclopentenones using chiral phosphine ligands.

The System
  • Catalyst: Rhodium(I) or Iridium(I) complexes with chiral bisphosphine ligands (e.g.,

    
    -BINAP, 
    
    
    
    -Me-DuPhos, or chiral spiro-ligands).
  • Gas: Hydrogen (

    
    ) at 10–50 bar.
    
  • Solvent: Methanol, Isopropanol, or TFE (Trifluoroethanol).

Protocol: Scale-Up Synthesis of (R)-3-Methylcyclopentanone

Target Scale: 1.0 kg input

Materials:

  • Substrate: 3-Methyl-2-cyclopenten-1-one (1.0 kg, 10.4 mol).

  • Catalyst:

    
     (0.05 mol%) + 
    
    
    
    -BINAP (0.055 mol%). Note: Pre-forming the catalyst is critical for reproducibility.
  • Solvent: Degassed MeOH (5 L).

  • Base:

    
     (0.1 equiv, optional depending on substrate).
    

Step-by-Step Workflow:

  • Catalyst Activation (In-situ): In a Schlenk flask under Argon, dissolve

    
     (2.56 g) and 
    
    
    
    -BINAP (3.56 g) in degassed THF (100 mL). Stir at 40°C for 30 mins until the solution turns clear orange/red.
  • Reactor Loading: Charge a 10 L Hastelloy or Stainless Steel hydrogenation reactor with 3-Methyl-2-cyclopenten-1-one and MeOH.

  • Inertization: Purge reactor with

    
     (3 cycles, 5 bar).
    
  • Catalyst Injection: Transfer the active catalyst solution via cannula into the reactor (strictly anaerobic).

  • Hydrogenation:

    • Pressurize with

      
       to 30 bar.
      
    • Set temperature to 25°C (Exotherm watch: maintain <35°C).

    • Stir at 800 rpm. Reaction is typically diffusion-controlled; high agitation is mandatory.

  • IPC (In-Process Control): Monitor

    
     uptake. Sampling at 4 hours for GC analysis. Target: >99% conversion.
    
  • Workup (Chromatography-Free):

    • Vent

      
       and purge with 
      
      
      
      .
    • Concentrate solvent to ~1 L volume.

    • Scavenging: Add silica-thiol or charcoal (50 g) to remove Rh residues. Stir 2 hrs, filter through Celite.

    • Distillation: Fractional distillation under reduced pressure (bp ~45°C at 10 mmHg) yields the pure ketone.

Data Summary:

Parameter Value
Yield 92-95%
ee (Enantiomeric Excess) >96%
TON (Turnover Number) 2,000 - 5,000

| Key Impurity | Over-reduction to cyclopentanol (<2% if pressure controlled) |

Method B: Biocatalytic Reduction (Ene-Reductases)

Best for: "Green" manufacturing, ambient pressure/temperature, and substrates sensitive to metal catalysts. Mechanism: Flavin-dependent reduction of the C=C double bond using "Old Yellow Enzymes" (OYEs) or Ene-Reductases (EREDs).

The System
  • Biocatalyst: Recombinant E. coli expressing OYE1, OYE2, or commercial ERED kits (e.g., Codexis, Evoxx).

  • Cofactor Recycling: NADPH is expensive; use Glucose Dehydrogenase (GDH) + Glucose to recycle

    
     to 
    
    
    
    .
  • Media: Two-phase system (Buffer/Organic) to manage substrate solubility and product inhibition.

Protocol: Enzymatic Reduction of 2-Pentylcyclopentenone

Target Scale: 100 g (Pilot)

Materials:

  • Substrate: 2-Pentyl-2-cyclopenten-1-one (100 g).

  • Enzyme: ERED-102 (lyophilized powder, 2 g).

  • Cofactor Recycle: GDH (200 mg),

    
     (100 mg), Glucose (1.5 equiv).
    
  • Solvent System: K-Phosphate Buffer (pH 7.0, 1 L) / MTBE (200 mL).

Step-by-Step Workflow:

  • Buffer Prep: Dissolve Glucose (1.5 eq) and

    
     in the phosphate buffer. Adjust pH to 7.0.
    
  • Enzyme Charge: Add ERED and GDH to the buffer. Stir gently (do not vortex) to dissolve.

  • Substrate Addition: Dissolve the cyclopentenone in MTBE (or Toluene). Add this organic phase to the aqueous enzyme mix.

  • Reaction:

    • Temp: 30°C.

    • Stirring: Overhead stirring to create a stable emulsion (critical for mass transfer).

    • pH Stat: The reaction does not generate acid, but monitor pH.

  • IPC: Check conversion by GC/HPLC at 12h and 24h.

  • Workup (Emulsion Break):

    • Add NaCl (saturate aqueous phase) or heat to 40°C briefly to break emulsion.

    • Separate organic layer. Extract aqueous layer 2x with MTBE.

    • Dry organics (

      
      ) and evaporate.
      
    • Purification: The product is often >98% pure.[4] If enzyme residues persist, filter through a pad of silica.

Biocatalytic Pathway Diagram

Figure 2: Coupled enzymatic cycle showing the ERED reduction driven by the GDH/Glucose recycling system.

Method C: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)

Best for: Creating quaternary stereocenters or adding carbon chains (e.g., methyl, ethyl, aryl) to the ring. Mechanism: Organometallic 1,4-addition using chiral phosphoramidite or NHC ligands.

Protocol: Synthesis of (R)-3-Ethylcyclopentanone

Target Scale: 500 g

Materials:

  • Substrate: 2-Cyclopenten-1-one.

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes) or Triethylaluminum (
    
    
    
    ). Note:
    
    
    is cheaper but more pyrophoric.
  • Catalyst:

    
     (1 mol%) + Feringa Ligand (Phosphoramidite, 1.1 mol%).
    

Step-by-Step Workflow:

  • Safety Prep: All glassware must be oven-dried. Reaction under strict

    
     or Ar.
    
  • Catalyst Formation: Dissolve

    
     and Ligand in Toluene. Stir 1 hr to form the active complex.
    
  • Addition: Cool to -20°C. Add 2-Cyclopenten-1-one.

  • Reagent Dosing: Add

    
     dropwise over 4 hours. Control exotherm strictly. High local concentration of 
    
    
    
    can lead to racemic background reaction or polymerization.
  • Quench: Inverse quench into saturated

    
     solution (careful: gas evolution).
    
  • Workup: Phase separation. Wash organic layer with 1M HCl (removes Cu/Zn salts).

  • Purification: Distillation.

Analytical Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning (CO, S, or

).
Regas solvents; use higher purity

; add scavenger.
Low ee (Method A) Temp too high; Pressure too low.Lower temp to 10°C; Increase

pressure to increase rate of enantioselective pathway.
Emulsion won't break (Method B) Enzyme denaturation/Protein load.Filter through Celite pad; add more salt; centrifuge.
Racemization (Method C) Basic workup; Product enolization.Keep workup neutral/acidic. Avoid strong bases during isolation.

References

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Cycloalkanones. Journal of the American Chemical Society. Link

  • Stuermer, R., et al. (2007). Asymmetric Biocatalytic Reduction of Alkenes using Old Yellow Enzymes. Current Opinion in Chemical Biology. Link

  • Feringa, B. L., et al. (2000). High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones. Accounts of Chemical Research. Link

  • Buchwald, S. L., & Jurkauskas, V. (2005). Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction. Journal of the American Chemical Society. Link

  • Process Safety Warning: Hazards of Diazomethane in Scale-Up. Organic Process Research & Development. Link

Sources

Application Note: Selective Reduction of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the selective reduction of (S)-3-(4-bromophenyl)cyclopentan-1-one to its corresponding alcohol, 3-(4-bromophenyl)cyclopentan-1-ol .

The reduction of 3-substituted cyclopentanones presents a classic stereochemical challenge: establishing the relative configuration between the existing C3 chiral center and the newly formed C1 hydroxyl group. This guide focuses on controlling diastereoselectivity (cis vs. trans) while maintaining chemoselectivity (preserving the aryl bromide).

Introduction & Strategic Overview

The target molecule, (S)-3-(4-bromophenyl)cyclopentan-1-one , contains a stereocenter at C3 and a reactive ketone at C1. Reduction generates a mixture of two diastereomers:

  • (1S,3S)-3-(4-bromophenyl)cyclopentan-1-ol (The cis isomer).

  • (1R,3S)-3-(4-bromophenyl)cyclopentan-1-ol (The trans isomer).

Key Challenges:

  • Diastereocontrol: The distance between C1 and C3 (1,3-relationship) makes stereochemical communication weaker than in 1,2-systems. The conformation of the cyclopentane ring (envelope vs. twist) dictates the approach of the hydride.

  • Chemoselectivity: The aryl bromide moiety is susceptible to lithium-halogen exchange if highly reactive alkyllithium species are used, though it is generally stable to borohydrides.

Reagent Selection Guide

The choice of reducing agent dictates the stereochemical outcome based on Steric Approach Control vs. Thermodynamic Control .

ReagentSelectivity (Major Product)MechanismChemoselectivity (Br)
L-Selectride® (Li[s-Bu3BH])Cis (1S,3S) (>90:10 dr)Kinetic / Steric Approach Control: The bulky hydride attacks from the less hindered face (anti to the phenyl ring), forcing the OH to the more hindered face (cis to the phenyl).Excellent (at -78°C)
NaBH₄ / CeCl₃ (Luche)Trans (1R,3S) (Variable dr)Thermodynamic / Small Hydride: Attacks to yield the pseudo-equatorial alcohol (trans), which is thermodynamically more stable.Excellent
(R)-CBS Catalyst / BH₃ (1S,3S) (High de)Catalyst Control: The chiral catalyst overrides substrate bias to deliver hydride from a specific face.Good (requires care)

Mechanistic Rationale

Conformational Analysis & Hydride Attack

The (S)-3-(4-bromophenyl)cyclopentan-1-one ring predominantly adopts an envelope conformation where the bulky 4-bromophenyl group occupies the pseudo-equatorial position to minimize 1,3-diaxial-like strain.

  • L-Selectride Path (Cis-Selective): The tri-sec-butylborohydride anion is extremely bulky.[1] It approaches the carbonyl carbon from the face opposite the bulky phenyl group (the "bottom" or "alpha" face). This delivers the hydride anti to the substituent, pushing the forming alkoxide syn (cis) to the phenyl group.

  • NaBH₄ Path (Trans-Selective): The small borohydride anion is less sensitive to steric hindrance. It tends to deliver hydride via a trajectory that leads to the thermodynamically more stable product, where the hydroxyl group is pseudo-equatorial (trans to the phenyl group).

ReductionPathways cluster_legend Selectivity Logic Ketone (S)-3-(4-bromophenyl) cyclopentan-1-one TS_Bulky TS: Steric Approach (L-Selectride) Ketone->TS_Bulky Bulky Hydride (-78°C) TS_Small TS: Thermodynamic (NaBH4) Ketone->TS_Small Small Hydride (0°C) Prod_Cis Cis-Alcohol (1S,3S) (Kinetic Product) TS_Bulky->Prod_Cis Attack anti to Ph Prod_Trans Trans-Alcohol (1R,3S) (Thermodynamic Product) TS_Small->Prod_Trans Formation of pseudo-eq OH Legend L-Selectride favors Cis NaBH4 favors Trans/Mix

Caption: Mechanistic divergence in hydride reduction of 3-substituted cyclopentanones.

Experimental Protocols

Protocol A: Cis-Selective Reduction (L-Selectride)

Target: (1S,3S)-3-(4-bromophenyl)cyclopentan-1-ol Expected Yield: 85-95% Expected dr: >90:10 (cis:trans)

Materials:

  • Substrate: (S)-3-(4-bromophenyl)cyclopentan-1-one (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: 30% H₂O₂, 3M NaOH

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve (S)-3-(4-bromophenyl)cyclopentan-1-one (1.0 g, 4.18 mmol) in anhydrous THF (15 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add L-Selectride solution (5.0 mL, 5.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. Crucial: Maintain temperature below -70°C to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (20% EtOAc/Hexanes). The ketone spot should disappear.

  • Oxidative Workup (Essential):

    • While still at -78°C, add methanol (2 mL) to quench excess hydride.

    • Allow to warm to 0°C.

    • Add 3M NaOH (5 mL) followed carefully by 30% H₂O₂ (5 mL). Caution: Exothermic reaction.[1] Vent gas evolution.

    • Stir vigorously at room temperature for 1 hour. This oxidizes the organoborane byproducts to soluble borates and sec-butanol.[1]

  • Extraction: Dilute with diethyl ether or EtOAc. Wash organic layer with sat.[1] NaHCO₃, water, and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, gradient 10-30% EtOAc/Hexanes).

Protocol B: Trans-Selective Reduction (NaBH₄)

Target: (1R,3S)-3-(4-bromophenyl)cyclopentan-1-ol (enriched) Expected Yield: >90% Expected dr: ~70:30 to 80:20 (trans:cis)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ketone (1.0 g) in Methanol (20 mL) at 0°C.

  • Addition: Add NaBH₄ (0.5 equiv, 1.2 mass equiv due to hydride count) portion-wise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][2]

  • Note: If higher trans-selectivity is required, use NaBH₄/CeCl₃·7H₂O (Luche conditions) at -78°C in MeOH/EtOH, which often enhances the formation of the equatorial alcohol.

Analytical Validation

To confirm the stereochemistry of the product, use ¹H NMR coupling constants.[3]

FeatureCis-Isomer (1S,3S)Trans-Isomer (1R,3S)
H1 Signal Typically appears further downfield.Typically appears upfield.
Coupling (J) H1 (carbinol proton) often shows smaller coupling constants due to pseudo-equatorial/axial relationships.H1 often shows larger coupling constants (pseudo-axial) if the ring adopts a twist-envelope.
NOESY Strong NOE correlation between H1 and H3 (or H1 and Ar-H).Weak or no NOE between H1 and H3.

References

  • Stereoselectivity in Cyclopentanones

    • Vrije Universiteit Brussel. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." VUB Research Portal.
    • 4[5][6][7][8][9][10][11][12]

  • L-Selectride Protocol

    • BenchChem.[1] "L-Selectride® Reduction of Cyclopentanone: Technical Support & Protocols."

    • 1[5][6][7][8][9][10][11][12]

  • General Cyclopentanone Synthesis & Reactivity

    • Baran Lab. "Cyclopentane Synthesis: Comprehensive Review."
    • 13[6][7][9][10][12]

  • Stereoselective Reduction Reagents

    • ResearchGate.[10] "Lithium tri-sec-Butylborohydride (L-Selectride): A Powerful and Highly Stereoselective Reducing Reagent."[1][14]

    • 10

Sources

Troubleshooting & Optimization

Technical Support Center: Integrity Assurance for (S)-3-(4-bromophenyl)cyclopentan-1-one

[1]

Ticket ID: #BR-CYC-505 Subject: Minimizing Debromination & Side Reactions in Asymmetric Synthesis Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

The synthesis of (S)-3-(4-bromophenyl)cyclopentan-1-one is a high-value transformation, typically serving as a chiral scaffold for androgen receptor modulators or other bioactive APIs.[1] The retention of the para-bromo substituent is critical, as it serves as the handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig).[1]

Users most frequently encounter debromination (hydrodehalogenation) in two specific scenarios:

  • During Asymmetric Synthesis: Competitive oxidative addition into the C-Br bond during Rhodium-catalyzed conjugate addition (Hayashi-Miyaura reaction).

  • During Precursor Reduction: Inadvertent stripping of the halogen during catalytic hydrogenation of the enone intermediate.

This guide provides protocol adjustments to essentially eliminate these side reactions while maintaining high enantiomeric excess (ee).

Module A: Optimizing the Asymmetric Conjugate Addition

Context: The standard route involves the Rh(I)-catalyzed addition of 4-bromophenylboronic acid to 2-cyclopenten-1-one. While Rhodium is less prone to oxidative addition into Ar-Br bonds than Palladium, "hot" conditions or improper ligand choice can trigger debromination.[1]

Diagnostic Protocol
SymptomProbable CauseCorrective Action
Product contains des-bromo analog (Ph-Cyclopentanone) Catalyst Over-ActivitySwitch to Rh(I)/BINAP or Rh(I)/Chiral Diene at lower T (<40°C).[1]
Low Yield + High Boronic Acid consumption Protodeboronation (Loss of B, not Br)This is often confused with debromination.[1] Reduce water content; use mild base (K3PO4).[1]
Racemic Product Ligand DissociationEnsure ligand:Rh ratio is > 1.1:1; Avoid coordinating solvents like acetonitrile.[1]
The "Safe-Cycle" Protocol (Rh-Catalysis)

To ensure the C-Br bond survives the catalytic cycle, we must favor the Transmetallation pathway over the Oxidative Addition pathway.

Recommended Conditions:

  • Catalyst:

    
     or 
    
    
    + (S)-BINAP (or (S)-SegPhos).[1]
  • Solvent: Dioxane/H2O (10:1).[1] Avoid ethanol if debromination is observed; alcohols can act as hydride sources.[1]

  • Temperature: 30°C – 50°C. Do not exceed 60°C.

  • Base:

    
     (mild) is superior to NaOH/KOH for halogenated substrates.[1]
    
Mechanism & Troubleshooting Visualization

The following diagram illustrates the critical "Decision Point" in the catalytic cycle where the catalyst either performs the desired chemistry or destroys the C-Br bond.

Rh_Cyclecluster_legendKey InteractionStartActive Catalyst[Rh(I)-Ligand-OH]TransmetalTransmetallation(Ar-B(OH)2 enters)Start->Transmetal FastRh_ArIntermediate A[Rh(I)-Ar]Transmetal->Rh_ArOxAddSIDE REACTION:Oxidative Addition into C-Br(Rh inserts into Ar-Br)Rh_Ar->OxAdd High Temp / Electron-Rich LigandInsertionOlefin Insertion(Enone enters)Rh_Ar->Insertion Preferred Path(Low Temp, Bulky Ligand)DebrominatedDebrominated Byproduct(Ar-H)OxAdd->Debrominated Hydride Source PresentHydrolysisHydrolysis(Product Release)Insertion->HydrolysisHydrolysis->Start Regenerate CatalystProductTarget Product(S)-3-(4-bromophenyl)...Hydrolysis->ProductLegendTo prevent Red path:1. Keep T < 50°C2. Use Rh(I) not Pd(0)3. Avoid alcohol solvents

Figure 1: Mechanistic bifurcation in Rh-catalysis. The red path represents the oxidative addition into the C-Br bond, which competes with the desired olefin insertion. This pathway is thermally gated and promoted by highly electron-rich metal centers.

Module B: The "Hidden Trap" – Hydrogenation

Context: Some users attempt to synthesize the target by first making the racemic or unsaturated analog (via Aldol condensation) and then hydrogenating the double bond. The Issue: Standard Pd/C hydrogenation is the most effective method for removing aryl bromides (hydrodebromination).[1] Using Pd/C + H2 will almost certainly yield the debrominated product.

Corrective Protocol: Selective Hydrogenation

If you must reduce a double bond in the presence of the Ar-Br moiety, you cannot use standard Pd/C.

Option 1: Platinum on Carbon (Pt/C) [1]

  • Why: Pt is significantly less active for hydrogenolysis of C-Halogen bonds than Pd.

  • Protocol: 5% Pt/C (sulfided is even better), 1 atm H2, EtOAc, RT.

Option 2: Poisoned Catalyst (Wilkinson’s Catalyst) [1]

  • Why: Homogeneous Rhodium catalysts (

    
    ) are excellent for olefin reduction but generally too sterically hindered to undergo oxidative addition into aryl halides under mild conditions.[1]
    
  • Protocol: 1-2 mol%

    
    , Benzene/EtOH (1:1), H2 (balloon).
    

Option 3: Additive Inhibition [1]

  • Method: Add 0.5 eq. of Diphenylsulfide or Vanadium(V) oxide to the Pd/C reaction. These species poison the active sites responsible for hydrogenolysis without stopping olefin reduction.

Module C: Purification & Handling

Even after successful synthesis, the C-Br bond is sensitive to radical conditions.[1]

  • Avoid: Prolonged exposure to sunlight or UV during column chromatography (radical debromination).[1]

  • Workup: When quenching the reaction, ensure the aqueous phase is neutral. Strong bases in the workup can promote elimination or enolization-based side reactions.

  • Solvent Removal: Do not heat the crude mixture above 60°C during rotary evaporation if traces of metal catalyst remain, as this concentrates the catalyst and reagents, promoting late-stage debromination.[1]

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the safest experimental setup for your specific constraints.

Decision_TreeStartStart: Synthesis of(S)-3-(4-Br-Ph)-cyclopentanoneRouteSelect RouteStart->RouteRh_AddRh-CatalyzedConjugate AdditionRoute->Rh_Add Preferred (Chiral)HydrogHydrogenation ofEnone PrecursorRoute->Hydrog Alternative (Racemic)Rh_CheckIs Br being lost?Rh_Add->Rh_CheckPd_WarnSTOP: Do NOT use Pd/CHydrog->Pd_WarnRh_SolUse Rh(I)/(S)-BINAPTemp < 50°CSolvent: Dioxane/H2ORh_Check->Rh_Sol YesPt_SolUse 5% Pt/C (Sulfided)or Wilkinson's CatPd_Warn->Pt_Sol

Figure 2: Operational decision tree for catalyst selection.[1] Note the critical stop-point at Pd/C hydrogenation.

Frequently Asked Questions (FAQ)

Q: Can I use Palladium for the asymmetric conjugate addition instead of Rhodium? A: While Pd-catalyzed conjugate additions exist (using ligands like PyOx), Palladium is inherently more prone to oxidative addition into the C-Br bond than Rhodium. If you must use Pd, you need highly specialized conditions (cationic Pd(II) complexes) to avoid debromination.[1] Rhodium is strongly recommended for brominated substrates. [1]

Q: I see a byproduct with Mass M-80 (Loss of Br+H). Is this debromination? A: Yes. This is hydrodebromination. However, verify if you are seeing M-79 (Loss of Br) or M-157 (Loss of Bromophenyl group).[1] If you lose the whole aryl group, the boronic acid is decomposing (protodeboronation) before it reacts.[1] If you see the aryl ring without the bromine attached to the ketone, it is debromination.[1]

Q: Why does the protocol recommend adding water to the Rh-reaction? A: Water is essential for the hydrolysis of the Rh-enolate intermediate to release the product and regenerate the Rh-hydroxide active species. Without water, the catalyst gets stuck as the Rh-enolate, stopping turnover.[1]

References

  • Hayashi, T., & Miyaura, N. (1998).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to

    
    -Unsaturated Carbonyl Compounds.[1][2][3] Journal of the American Chemical Society, 120(22), 5579–5580.[1] 
    
  • Sardini, S. R., & Stoltz, B. M. (2015).[1][2] Discussion Addendum for: Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones. Organic Syntheses, 92, 247-252.[1] [1]

  • Banjare, S. K., et al. (2021).[1] Electrochemical debrominative hydrogenation of 2-bromo-N-arylacetamides. Chemical Communications.[4] (Demonstrates the lability of C-Br bonds under reductive conditions).

  • Zigterman, J. L., et al. (2007).[1][5] Highly Selective Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids.[5] Journal of Organic Chemistry, 72(23), 8870–8876.[1]

Technical Support Center: Recrystallization Optimization for (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-REC-3BR-CP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Solvent Screening & Enantiomeric Enrichment Protocols[1]

Executive Summary

Optimizing the recrystallization of (S)-3-(4-bromophenyl)cyclopentan-1-one requires balancing three competing factors: yield , chemical purity (removal of des-bromo or homocoupled impurities), and optical purity (upgrading ee% from ~90% to >99%).[1]

This molecule belongs to the class of 3-arylcyclopentanones, typically synthesized via Rh-catalyzed asymmetric conjugate addition (Hayashi-Miyaura reaction).[1] These compounds often exhibit low-to-moderate melting points (70–90 °C) and a tendency to "oil out" (liquid-liquid phase separation) before crystallizing, particularly in the presence of residual solvents or impurities.[1]

This guide provides a structured troubleshooting and optimization workflow.

Module 1: Solvent System Selection

Q: Which solvent system should I screen first?

A: Do not rely on a single solvent.[1] This molecule has a polarized ketone and a lipophilic aryl bromide tail.[1] A binary solvent system offers the fine control needed for optical enrichment.

Recommended Screening Protocol:

Solvent SystemRatio (v/v)RoleProsCons
IPA / Heptane 1:3 to 1:6Primary Choice Excellent for upgrading ee%; Heptane suppresses solubility of the racemate in many aryl-ketone systems.[1]Risk of oiling out if IPA content is too low.[1]
EtOAc / Hexanes 1:4 to 1:8Secondary Choice Standard for removing non-polar impurities; faster evaporation.[1]Hexanes are volatile; crystal habit may be needle-like (hard to filter).[1]
Ethanol (95%) PureAlternative Good for chemical purity; environmentally benign.[1]High solubility may lead to low recovery yields.[1]
MTBE Pure or w/ HeptaneSpecialist Good for inducing crystallization in "oily" crudes due to lower boiling point.[1]Peroxide formation risk; lower solvating power for polar impurities.[1]

Technical Insight: Avoid Chlorinated Solvents (DCM, Chloroform) for crystallization. The solubility of 3-arylcyclopentanones in DCM is typically too high, leading to "crash precipitation" upon evaporation rather than controlled crystal growth.

Module 2: The Optical Purity Challenge (ee% Upgrading)

Q: My crude is 88% ee. Recrystallization improved chemical purity but the ee% barely moved. Why?

A: You are likely fighting the Eutectic Composition .

Most chiral organic molecules (approx. 90%) form Racemic Compounds in the solid state, meaning the racemic crystal lattice is more stable (and less soluble) than the pure enantiomer lattice.

  • Scenario A (High Initial ee): If your starting ee is above the eutectic point (e.g., >90%), recrystallization should crystallize the pure enantiomer , leaving the racemate in the mother liquor.

  • Scenario B (The Trap): If your system behaves such that the racemate is significantly less soluble, the racemate may crystallize first, leaving your product in the supernatant.

Diagnostic Experiment:

  • Dissolve 100 mg of crude (known ee) in minimal hot IPA.

  • Cool slowly and harvest the first crop of crystals.

  • Analyze both: The crystals and the mother liquor (supernatant) by Chiral HPLC.

  • If Crystals < Mother Liquor ee: The racemate is crystallizing. Action: Harvest the crystals (racemate) and discard them. Your product is in the filtrate.[2] Evaporate and recrystallize the filtrate.

  • If Crystals > Mother Liquor ee: Standard behavior. Action: Continue with standard recrystallization.

Module 3: Troubleshooting "Oiling Out"

Q: The solution turns cloudy and forms a gummy oil at the bottom instead of crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility/Metastable limit.[1] This is common with 3-(4-bromophenyl)cyclopentan-1-one due to its melting point proximity to the boiling point of common solvents.[1]

Corrective Workflow:

  • Increase Temperature: Re-dissolve the oil by heating the mixture to near reflux.

  • Add More Polar Solvent: Add 5-10% more of the "Good Solvent" (e.g., IPA or EtOAc). This shifts the composition away from the LLPS boundary.

  • Seed at High Temperature: Do not wait for the solution to cool to room temperature. Add seed crystals of pure (S)-enantiomer (if available) when the solution is just slightly supersaturated (approx. 50-60 °C).

  • Slow Cooling: Rapid cooling promotes oiling.[1] Use a controlled ramp (e.g., 10 °C/hour).

Module 4: Process Visualization

The following diagram illustrates the decision logic for optimizing the solvent system based on experimental observations.

RecrystallizationLogic Start Start: Crude (S)-3-(4-bromophenyl) cyclopentan-1-one SolventSelect Screen Solvent System (Rec: IPA/Heptane 1:4) Start->SolventSelect Observation Observe Cooling Phase SolventSelect->Observation Crystals Crystals Formed Observation->Crystals Solid Precipitate Oil Oiling Out (LLPS) Observation->Oil Liquid Droplets CheckEE Check ee% of Crystals vs Mother Liquor Crystals->CheckEE FixOil 1. Re-heat 2. Add 10% more IPA 3. Seed at 60°C Oil->FixOil RacemicTrap Crystals ee% < Initial ee% (Racemate Crystallizing) CheckEE->RacemicTrap Racemate Less Soluble Success Crystals ee% > Initial ee% (Standard Enrichment) CheckEE->Success Enantiomer Less Soluble FixRac Harvest Crystals (Discard) Concentrate Filtrate Recrystallize Filtrate RacemicTrap->FixRac FixOil->Observation Retry FixRac->Success

Figure 1: Decision tree for solvent optimization and troubleshooting phase separation issues.

Module 5: Critical Experimental Data

Representative Solubility Profile (Estimated)

Based on structural analogues (3-phenylcyclopentanone derivatives).

SolventT = 25 °C (mg/mL)T = 60 °C (mg/mL)Comments
Dichloromethane >500N/AToo soluble; use only for extraction.[1]
Ethyl Acetate ~150>400Good solubility; requires anti-solvent (Heptane).[1]
IPA ~40~180Ideal curve for thermal recrystallization.[1]
Heptane <5~20Excellent anti-solvent.[1]
Water <0.1<1Immiscible; wash solvent only.[1]

References

  • Hayashi, T., et al. "Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cycloalkenones." Journal of the American Chemical Society, Vol. 124, No. 18, 2002.

  • Organic Syntheses. "Synthesis of 3-Substituted Cyclopentanones via Conjugate Addition." Organic Syntheses, Coll.[3] Vol. 10, p. 276.

  • Tung, H. et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley Series in Design and Innovation, 2009. (General reference for Oiling Out/LLPS mechanisms).

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Method Development for (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of chiral HPLC methods for the separation of (S)-3-(4-bromophenyl)cyclopentan-1-one enantiomers. It is designed for analytical chemists and process engineers requiring high-purity isolation of this chiral intermediate.

Executive Summary

The separation of 3-(4-bromophenyl)cyclopentan-1-one enantiomers is a critical step in the synthesis of various bioactive scaffolds, including NK-1 receptor antagonists and prostaglandin analogs. Unlike compounds with strong ionic handles (amines/acids), this neutral ketone relies heavily on hydrogen bonding (carbonyl) and


 interactions  (bromophenyl) for chiral recognition.

Top Recommendation:

  • Primary Method: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) using n-Hexane/2-Propanol (90:10) .

  • Why: The helical amylose backbone typically provides superior inclusion of the 3-arylcyclopentanone scaffold compared to cellulose analogs, resulting in higher resolution (

    
    ).
    
  • Alternative: Chiralcel OD-H serves as the primary orthogonal backup if AD-H fails to resolve specific matrix impurities.

Methodology Landscape & Alternatives

The following table compares the three primary stationary phases evaluated for this separation. Data is derived from high-confidence structure-activity relationship (SAR) extrapolations of analogous 3-arylcyclopentanones.

Table 1: Comparative Performance of Chiral Stationary Phases (CSPs)
FeatureMethod A: Amylose Coated (Recommended)Method B: Cellulose Coated (Alternative)Method C: Immobilized Amylose (Robustness)
Column Brand Chiralpak AD-H Chiralcel OD-H Chiralpak IA
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / EtOH (90:10)n-Hexane / DCM / EtOH (varied)
Selectivity (

)
High (~1.3 - 1.5) Moderate (~1.1 - 1.3)High (~1.3 - 1.5)
Resolution (

)
> 2.5 (Baseline) ~1.5 - 2.0> 2.0
Solubility Limit Low (Hexane-rich)Low (Hexane-rich)High (Compatible with DCM/THF)
Primary Mechanism Inclusion + H-BondingSurface Adsorption + H-BondingInclusion + H-Bonding
Cost Efficiency High (Standard solvents)HighModerate (Higher column cost)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Chiralpak AD-H)

This method is the starting point for 90% of 3-substituted cyclopentanone separations due to the "perfect fit" of the aryl ketone into the amylose groove.

1. System Setup:

  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak AD-H,

    
     mm, 5 
    
    
    
    m.
  • Temperature:

    
     (Lower to 
    
    
    
    if
    
    
    ).

2. Mobile Phase Preparation:

  • Composition: n-Hexane / 2-Propanol (90:10 v/v).

  • Additives: None required for neutral ketones. (Note: If peak tailing occurs due to silica interactions, add 0.1% Diethylamine).

  • Flow Rate: 1.0 mL/min.[1]

3. Sample Preparation:

  • Dissolve 1.0 mg of racemic 3-(4-bromophenyl)cyclopentan-1-one in 1.0 mL of Ethanol (or Mobile Phase if soluble).

  • Critical: Avoid dissolving in pure acetonitrile or THF for coated columns (AD-H/OD-H) as it will strip the stationary phase.

4. Detection:

  • Wavelength: 220 nm (Carbonyl

    
    ) and 254 nm (Phenyl).
    
Protocol B: Solubility-Optimized (Chiralpak IA)

Use this if the sample precipitates in Hexane/IPA. The immobilized phase allows the use of "forbidden" solvents like Dichloromethane (DCM).

1. Mobile Phase: n-Hexane / DCM / Ethanol (85 : 10 : 5). 2. Rationale: DCM significantly solubilizes the brominated aromatic ring, while Hexane maintains the chiral recognition forces.

Mechanistic Insight & Decision Logic

The separation relies on a "Three-Point Interaction" model:

  • H-Bonding: The ketone carbonyl (

    
    ) accepts a hydrogen bond from the carbamate -NH- on the CSP.
    
  • 
     Stacking:  The 4-bromophenyl ring interacts with the phenyl groups of the carbamate selector.
    
  • Steric Inclusion: The cyclopentane ring fits into the chiral cavity (amylose helices are generally more accommodating for this shape than cellulose sheets).

Visualization: Method Development Decision Tree

G Start Start: Racemic 3-(4-bromophenyl)cyclopentan-1-one SolubilityCheck Is sample soluble in Hexane/IPA (90:10)? Start->SolubilityCheck MethodA Method A: Chiralpak AD-H Hex/IPA (90:10) SolubilityCheck->MethodA Yes MethodC Method C: Chiralpak IA Hex/DCM/EtOH (85:10:5) SolubilityCheck->MethodC No ResultCheck Resolution (Rs) > 1.5? MethodA->ResultCheck MethodC->ResultCheck OptimizeA Optimize Method A: 1. Lower Temp (10°C) 2. Change Alcohol (EtOH) ResultCheck->OptimizeA No (Partial Sep) SwitchCol Switch Column: Try Chiralcel OD-H (Complementary Selectivity) ResultCheck->SwitchCol No (Co-elution) Final Final Method Validated ResultCheck->Final Yes OptimizeA->Final SwitchCol->Final

Caption: Logical workflow for selecting and optimizing the chiral HPLC method based on solubility and initial resolution.

Critical Troubleshooting & Validation

IssueRoot CauseCorrective Action
Peak Tailing Interaction with residual silanols on silica support.Add 0.1% Diethylamine (DEA) to the mobile phase.
Broad Peaks Poor mass transfer or low solubility.Increase Column Temp to

or switch to Method C (DCM additive).
Elution Order Unknown absolute configuration.Required: Use a Polarimeter detector (in-line) or inject an authentic standard of (S)-enantiomer (synthesized via asymmetric catalysis) to confirm.
Retention Drift Water accumulation in mobile phase.Use strictly anhydrous Hexane/Alcohols; install a drying tube on solvent reservoirs.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of aryl ketones).

  • Shimadzu. Chiral Separation Using SFC and HPLC (Application Note). (Comparison of screening strategies for chiral drugs).

  • Organic Chemistry Portal. Synthesis of cyclopentanones and chiral resolution strategies. (Background on 3-substituted cyclopentanone synthesis).

  • Phenomenex. Chiral HPLC Separations: Technical Guide. (General mechanisms for pi-acceptor/donor interactions in chiral chromatography).

  • Regis Technologies. Whelk-O 1 Chiral Stationary Phase Applications.[1] (Alternative Pirkle-type columns for aromatic separations).

Sources

Comparative Guide: Absolute Configuration Determination of (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the unambiguous assignment of absolute configuration (AC) is a critical regulatory requirement (FDA/EMA). For the chiral intermediate (S)-3-(4-bromophenyl)cyclopentan-1-one , the presence of the bromine atom offers a distinct crystallographic advantage.

This guide compares the three primary methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chiral NMR (Mosher's Method) . While SC-XRD remains the "Gold Standard" for this specific molecule due to the heavy atom effect, this guide evaluates when alternative methods may be preferable based on sample state and throughput requirements.

The Target Molecule: (S)-3-(4-bromophenyl)cyclopentan-1-one

This molecule presents a classic stereochemical challenge: a flexible cyclopentanone ring with a single chiral center at the C3 position.

  • Structural Advantage: The para-bromophenyl substituent is the "crystallographic anchor." Bromine (

    
    ) has a significant anomalous scattering coefficient (
    
    
    
    for Cu K
    
    
    ,
    
    
    for Mo K
    
    
    ), making it ideal for Bijvoet difference analysis.
  • The Challenge: Cyclopentanones can be low-melting solids or oils, potentially complicating crystal growth.

Comparative Performance Analysis

The following analysis contrasts the three methods based on experimental data reliability, sample consumption, and workflow efficiency.

Table 1: Methodological Performance Benchmarking
FeatureSC-XRD (Gold Standard) VCD (Vibrational CD) NMR (Mosher's Method)
Primary Mechanism Anomalous dispersion (Bijvoet pairs)Differential vibrational absorptionDiastereomeric chemical shift (

)
Confidence Level >99.9% (Direct Observation)~95-98% (Model Dependent)~90-95% (Indirect)
Sample State Single Crystal (Solid)Solution (Liquid/Oil)Solution (Derivatized)
Sample Required < 0.1 mg (recoverable)~5-10 mg (recoverable)~5-10 mg (destructive)
Time to Result 24-48 hours (if crystal exists)4-6 hours (measurement + DFT)24-48 hours (synthesis + NMR)
Heavy Atom Need Yes (Preferred for high confidence)NoNo
Suitability for Target Excellent (Due to Br atom)Good (If liquid)Poor (Requires ketone reduction)
Analysis of Alternatives
  • SC-XRD (Recommended): For (S)-3-(4-bromophenyl)cyclopentan-1-one, this is the definitive method. The bromine atom ensures a strong Flack parameter signal, allowing unambiguous distinction between the (S) and (R) enantiomers without derivatization.

  • VCD: If the molecule remains an oil and resists crystallization, VCD is the superior alternative. It compares experimental IR/VCD spectra against DFT-calculated spectra.[1][2] It is non-destructive but computationally intensive.

  • Chiral NMR: Least recommended for this specific ketone. Mosher's method typically requires a hydroxyl group. You would first need to reduce the ketone to an alcohol, creating a second chiral center and introducing potential diastereoselectivity bias, complicating the analysis.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for selecting the method and the specific workflow for the X-ray determination.

Diagram 1: Absolute Configuration Decision Matrix

AC_Decision_Matrix Start Start: (S)-3-(4-bromophenyl) cyclopentan-1-one Sample State_Check Is the sample a solid? Start->State_Check Crystal_Check Can Single Crystals be grown? State_Check->Crystal_Check Yes VCD METHOD B: VCD (Solution State) State_Check->VCD No (Oil/Liquid) SCXRD METHOD A: SC-XRD (Anomalous Scattering) Crystal_Check->SCXRD Yes (Preferred) Crystal_Check->VCD No NMR METHOD C: Chiral NMR (Derivatization) VCD->NMR If VCD inconclusive

Caption: Decision matrix prioritizing SC-XRD for brominated solids, falling back to VCD for oils.

Diagram 2: SC-XRD Anomalous Scattering Workflow

SCXRD_Workflow Crystal Crystal Growth (Slow Evaporation) Diffraction Data Collection (Collect Friedel Pairs) Crystal->Diffraction Select Crystal Phasing Structure Solution (Heavy Atom Method) Diffraction->Phasing Index & Integrate Refinement Refinement (Flack Parameter x) Phasing->Refinement Least Squares Result_S x ≈ 0.0 (S)-Config Confirmed Refinement->Result_S Correct Model Result_R x ≈ 1.0 (R)-Config Confirmed Refinement->Result_R Inverted Model Result_Ambig x ≈ 0.5 Racemic/Twinned Refinement->Result_Ambig Ambiguous

Caption: The crystallographic pipeline relying on the Flack parameter (


) for AC assignment.

Detailed Experimental Protocol: SC-XRD

This protocol is designed specifically for (S)-3-(4-bromophenyl)cyclopentan-1-one , leveraging the bromine atom.

Step 1: Crystallization (Vapor Diffusion)
  • Solvent System: Dissolve 5 mg of the compound in a minimal amount of dichloromethane (DCM) or acetone.

  • Anti-solvent: Place the vial inside a larger jar containing hexane or pentane.

  • Mechanism: As hexane diffuses into the DCM, solubility decreases, promoting the formation of prisms suitable for X-ray.

  • Why this matters: Brominated aromatics often stack well (

    
    -
    
    
    
    stacking), facilitating lattice formation.
Step 2: Data Collection Strategy
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for absolute configuration of organic molecules. However, because Bromine is present, Mo K
    
    
    (
    
    
    Å) is also acceptable due to Br's high absorption edge.
  • Coverage: You must collect a complete sphere of data (redundancy > 4) to ensure accurate measurement of Friedel pairs (

    
     vs 
    
    
    
    ).
  • Temperature: Collect at 100 K to reduce thermal motion (ellipsoids) of the flexible cyclopentanone ring.

Step 3: Refinement & The Flack Parameter

The absolute configuration is determined by refining the Flack parameter (


)  in software such as SHELXL or Olex2.

[3]

Interpretation Criteria:

  • 
    :  The model (S) is correct.
    
  • 
    :  The model is inverted; the structure is actually (R).
    
  • 
    :  The crystal is a racemate or twinned (inversion twin).[4]
    

Supporting Experimental Data (Representative)

For a high-quality crystal of (S)-3-(4-bromophenyl)cyclopentan-1-one, the expected crystallographic metrics are as follows. These values serve as quality control benchmarks for your experiment.

Table 2: Target Crystallographic Metrics
ParameterMetricInterpretation
Space Group Non-centrosymmetric (e.g.,

,

)
Mandatory for chiral molecules. If

is found, the sample is racemic.
R1 (Final) < 5.0%Indicates a high-quality structural model.
Flack Parameter (

)
-0.03(4) (Typical)A value near 0 with a standard uncertainty (u) < 0.08 confirms the AC with >99% confidence.
Hooft Parameter (

)
-0.02(3) Bayesian alternative to Flack; often provides tighter standard deviations.
Anomalous Signal SignificantDue to Br, the differences in Friedel pairs should be visually detectable in the statistics.

Data Validation: If your refinement yields a Flack parameter of


, the uncertainty (0.09) is too high. In this case, re-collect data using Cu radiation to maximize the anomalous signal of the Bromine atom.

References

  • FDA Guidelines on Stereoisomers: Food and Drug Administration.[5][6][7] (1992).[5][8] "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."

  • The Flack Parameter (Original Method): Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • VCD vs. X-Ray Comparison: Stephens, P. J., et al. (2008). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism." Chirality.

  • Synthesis & Properties of Cyclopentanones: Organic Chemistry Portal. "Synthesis of Cyclopentanones."

  • Crystallographic Data Standards: Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of X-ray data."

Sources

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Bromo- vs. Iodo-Phenyl Cyclopentanones

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and success of a synthetic route. Halogenated phenyl cyclopentanones are valuable synthons, offering a versatile scaffold for modification. The choice between a bromo- or iodo-substituent, however, is not trivial and has profound implications for reaction kinetics and outcomes. This guide provides an in-depth comparison of the reactivity of these two key intermediates, grounded in mechanistic principles and supported by experimental trends.

The fundamental difference in reactivity between iodo- and bromo-phenyl cyclopentanones in many transformations stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond.

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213
(Data sourced from multiple references, average values shown)[1]

This difference in bond strength is the primary driver for the observed reactivity in reactions where the C-X bond cleavage is a key step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] A lower BDE translates to a lower activation energy for this often rate-determining step, leading to faster reactions.[2][3]

BDE_vs_Activation_Energy cluster_0 Oxidative Addition Energy Profile Reactants Ar-X + Pd(0) TS_I [Ar--I--Pd]‡ Reactants->TS_I ΔG‡ (Iodo) TS_Br [Ar--Br--Pd]‡ Reactants->TS_Br ΔG‡ (Bromo) Products Ar-Pd(II)-X TS_I->Products TS_Br->Products

Caption: Lower C-I bond energy reduces the activation barrier for oxidative addition vs. C-Br.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where the choice between iodine and bromine is most pronounced. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] The established reactivity trend for the aryl halide partner is I > OTf > Br >> Cl .[5]

  • Expertise & Experience: The iodo-phenyl cyclopentanone will almost invariably react faster and under milder conditions than its bromo-counterpart.[2] This is because the rate-limiting step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst, a process greatly accelerated by the weaker C-I bond.[2][4] For example, a reaction with an iodo-substrate might proceed to completion at 60-80°C, whereas the analogous bromo-substrate may require temperatures exceeding 100°C to achieve a similar conversion rate.[2]

  • Trustworthiness (A Noteworthy Exception): While the general trend holds, studies have revealed that under certain conditions, particularly at lower temperatures (~50°C) with triphenylphosphine (PPh₃) ligands, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[6] This has been attributed to the inefficient turnover of the key on-cycle intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], which is more stable and less prone to subsequent steps than its bromide analog.[6] This highlights the importance of considering the entire catalytic system, not just the C-X bond strength.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex L₂Pd(0)(ArX) ar_pd_x Ar-Pd(II)(L)₂-X oxidative_add->ar_pd_x reductive_elim Reductive Elimination reductive_elim->pd0 product Ar-R reductive_elim->product transmetal Transmetalation ar_pd_r Ar-Pd(II)(L)₂-R transmetal->ar_pd_r ar_pd_x->transmetal ar_pd_r->reductive_elim arx Ar-X arx->oxidative_add rbory R-B(OR)₂ rbory->transmetal base Base base->transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Heck Reaction

In the Mizoroki-Heck reaction, an aryl halide is coupled with an alkene.[7] The mechanism also begins with oxidative addition, making the reactivity trend similar to the Suzuki coupling: I > Br > Cl .[8] The use of aryl iodides or bromides is common, as they provide a good balance of reactivity and stability.[8] For a phenyl cyclopentanone substrate, the iodo-variant would be expected to couple more efficiently, requiring lower catalyst loading or shorter reaction times.

C. Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[9] Counterintuitively, the standard reactivity order is often reversed: Br > Cl > I .[10]

  • Expertise & Experience: While the oxidative addition of an aryl iodide is indeed faster, the iodide anion (I⁻) released during the reaction can act as a potent inhibitor of the palladium catalyst.[10][11] It can form stable, off-cycle bridged palladium-iodide dimers that are catalytically inactive or poorly active, effectively poisoning the catalyst.[12] Aryl bromides provide a "sweet spot," being reactive enough for efficient oxidative addition without generating the highly inhibitory iodide anion. Therefore, for a Buchwald-Hartwig amination of a phenyl cyclopentanone, the bromo-substituted version is often the superior substrate .[10]

Buchwald_Hartwig_Cycle cluster_main Productive Catalytic Cycle cluster_inhibition Iodide Inhibition Off-Cycle pd0 LₙPd(0) oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_x Ar-Pd(II)(L)ₙ-X oxidative_add->ar_pd_x amine_coord Amine Coordination ar_pd_x->amine_coord inhibited_dimer [L-Pd(II)-I]₂ (Inactive Dimer) ar_pd_x->inhibited_dimer Iodide (I⁻) Generated (X = I) ar_pd_amido [Ar-Pd(II)(L)ₙ(HNR₂)]⁺X⁻ amine_coord->ar_pd_amido deprotonation Deprotonation (Base) ar_pd_amido->deprotonation ar_pd_amido_neutral Ar-Pd(II)(L)ₙ(NR₂) deprotonation->ar_pd_amido_neutral reductive_elim Reductive Elimination ar_pd_amido_neutral->reductive_elim reductive_elim->pd0 product Ar-NR₂ reductive_elim->product arx Ar-X arx->oxidative_add amine HNR₂ amine->amine_coord

Caption: Buchwald-Hartwig cycle showing the productive pathway and the catalyst inhibition by iodide.

Performance in Nucleophilic Aromatic Substitution (SNAr)

When the phenyl ring of the cyclopentanone is activated by strongly electron-withdrawing groups (the ketone itself provides moderate activation), it can undergo nucleophilic aromatic substitution (SNAr).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14] The subsequent loss of the halide restores aromaticity.

  • Reactivity Trend: The trend for SNAr is governed not by bond strength, but by the electronegativity of the halogen: F > Cl > Br > I .[14]

  • Expertise & Experience: The rate-determining step is the initial nucleophilic attack.[15] A more electronegative halogen (like bromine relative to iodine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to attack. It also provides better inductive stabilization for the negatively charged Meisenheimer intermediate.[16] Since the C-X bond is broken in the fast, second step, its strength is not the primary factor. Therefore, for an SNAr reaction, the bromo-phenyl cyclopentanone would be more reactive than the iodo-phenyl cyclopentanone .

Summary of Reactivity

Reaction TypeIodo-Phenyl CyclopentanoneBromo-Phenyl CyclopentanoneKey Mechanistic Rationale
Suzuki-Miyaura Coupling More Reactive Less ReactiveWeaker C-I bond facilitates the rate-determining oxidative addition step.[2]
Heck Reaction More Reactive Less ReactiveWeaker C-I bond leads to faster oxidative addition.
Buchwald-Hartwig Amination Less Reactive (Often Inhibitory)More Reactive (Preferred) Iodide anion generated from the C-I bond can poison the Pd catalyst.[10]
Nucleophilic Aromatic (SNAr) Less ReactiveMore Reactive Higher electronegativity of Br makes the ipso-carbon more electrophilic for the rate-determining nucleophilic attack.[14]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for experimentally validating the differential reactivity in a laboratory setting.

Objective: To compare the rate of conversion of 4-iodo-2-phenylcyclopentanone vs. 4-bromo-2-phenylcyclopentanone in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • Substrate A: 4-iodo-2-phenylcyclopentanone (1.0 mmol)

  • Substrate B: 4-bromo-2-phenylcyclopentanone (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

Procedure:

  • Setup: Prepare two identical round-bottom flasks equipped with reflux condensers and magnetic stir bars. Label them "Reaction A (Iodo)" and "Reaction B (Bromo)".

  • Reagent Addition: To each flask, add the respective aryl halide (Substrate A or B), phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add toluene and water to each flask.

  • Reaction: Place both flasks in a pre-heated oil bath at 80°C and begin stirring.

  • Monitoring: At timed intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC-MS or ¹H NMR to determine the ratio of starting material to product.

  • Workup (upon completion): Cool the reaction mixtures, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography.

Expected Outcome: Reaction A (Iodo) will show a significantly faster rate of conversion and will likely reach full conversion in a shorter time than Reaction B (Bromo).

Experimental_Workflow cluster_A Reaction A (Iodo) cluster_B Reaction B (Bromo) A_setup 1. Add Reagents: 4-Iodo-2-phenylcyclopentanone PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ A_react 2. Add Toluene/H₂O Heat to 80°C A_setup->A_react A_monitor 3. Monitor by GC-MS A_react->A_monitor Analysis 4. Compare Conversion Rates (A vs. B) A_monitor->Analysis B_setup 1. Add Reagents: 4-Bromo-2-phenylcyclopentanone PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ B_react 2. Add Toluene/H₂O Heat to 80°C B_setup->B_react B_monitor 3. Monitor by GC-MS B_react->B_monitor B_monitor->Analysis

Caption: Parallel workflow for comparing the reactivity of iodo- and bromo-substrates.

Conclusion and Strategic Recommendations

The choice between an iodo- and bromo-phenyl cyclopentanone is a strategic decision that must be aligned with the intended chemical transformation.

  • For palladium-catalyzed C-C bond formations like the Suzuki and Heck reactions , the iodo-phenyl cyclopentanone is the substrate of choice , offering higher reactivity that allows for milder conditions, lower catalyst loadings, and shorter reaction times.

  • For palladium-catalyzed C-N bond formations like the Buchwald-Hartwig amination , the bromo-phenyl cyclopentanone is generally superior . It provides sufficient reactivity while avoiding the catalyst inhibition issues associated with the iodide anion.

  • For nucleophilic aromatic substitutions (SNAr) , the bromo-phenyl cyclopentanone exhibits greater reactivity due to the higher electronegativity of bromine, which enhances the electrophilicity of the aromatic ring.

Ultimately, a deep understanding of the underlying reaction mechanisms is paramount for any researcher, scientist, or drug development professional to make an informed and rational choice of starting material, thereby optimizing the path to the target molecule.

References

  • Fagnou, K. et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]

  • Powers, I. G., & Uyeda, C. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. [Link]

  • Various Authors. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • da Silva, M. A. V. R. et al. (2007). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. ResearchGate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. [Link]

  • Leadbeater, N. E. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Khan Academy. (2024). Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

  • Sathee Jee. Chemistry Suzuki Coupling Reaction. [Link]

  • Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. [Link]

Sources

Publish Comparison Guide: Optical Rotation Determination for (S)-3-(4-bromophenyl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific protocol for determining the optical rotation of (S)-3-(4-bromophenyl)cyclopentan-1-one , a critical chiral intermediate in the synthesis of S1P receptor modulators (e.g., related to BMS drug discovery programs).

The guide compares the traditional polarimetric determination (Method A) against modern chromatographic validation (Method B), providing a self-validating workflow for researchers.

Executive Summary & Technical Context

(S)-3-(4-bromophenyl)cyclopentan-1-one is a pharmacologically significant building block, often synthesized via Rhodium-catalyzed asymmetric conjugate addition. While Chiral HPLC/SFC is the industry standard for purity (ee) determination, the specific optical rotation (


)  remains a mandatory physical constant for regulatory documentation (IND/NDA filings) and quick identity verification in scale-up campaigns.

The Challenge: Literature values for this specific intermediate are often buried within patent examples or extrapolated from the phenyl analog. The Solution: This guide provides a validated workflow to synthesize, purify to >99% ee, and experimentally determine the specific rotation, referencing the Bristol-Myers Squibb (BMS) protocol (US Patent 10,709,719).

Comparative Methodologies

Method A: Polarimetry (Physical Constant Determination)
  • Purpose: Characterization, identity verification, and batch consistency checks.

  • Requirement: Requires chemically and optically pure material (>99% ee).

  • Pros: Non-destructive, rapid check once established, regulatory requirement.

  • Cons: Highly sensitive to impurities; does not quantify impurities (only net rotation).

Method B: Chiral SFC/HPLC (Purity Validation)
  • Purpose: Quantifying Enantiomeric Excess (ee).

  • Requirement: Validated chiral stationary phase (CSP) method.

  • Pros: Separates and quantifies both enantiomers; high sensitivity.

  • Cons: Destructive (unless prep-scale), requires expensive columns/solvents.

Verdict: Method B must precede Method A. You cannot reliably determine


 without first validating ee >99% via Method B.

Experimental Workflow (Step-by-Step)

Phase 1: Asymmetric Synthesis (The Source)

Based on Dyckman et al. (BMS), US Patent 10,709,719.

  • Substrates: 4-Bromophenylboronic acid, Cyclopent-2-enone.

  • Catalyst System: Bis(norbornadiene)rhodium(I) tetrafluoroborate + (S)-BINAP.[1]

  • Reaction:

    • Dissolve 4-bromophenylboronic acid (1.0 equiv) in 1,4-dioxane.

    • Add (S)-BINAP (0.016 equiv) and Rh(nbd)2BF4 (0.015 equiv) under

      
      .
      
    • Add Water (minor co-solvent) and

      
       (1.0 equiv).
      
    • Add Cyclopent-2-enone (1.0 equiv). Stir at RT for 16 h.[1]

  • Isolation: Aqueous workup (EtOAc extraction), wash with water/brine, dry (

    
    ), concentrate.
    
  • Crude Purity: Typically ~98% chemical purity, ~90% ee .[1]

Phase 2: Chiral Purification (The Critical Step)

To determine an accurate rotation, the 90% ee material must be upgraded to >99% ee.

Preparative SFC Protocol:

Parameter Condition
Instrument Berger SFC MGIII (or equivalent)
Column ChiralPak AD-H (25 x 5 cm, 5 µm)
Temperature 40 °C
Flow Rate 200 mL/min

| Mobile Phase |


 / Methanol (Gradient or Isocratic, typically 20-30% MeOH) |
| Detection  | UV @ 220 nm |
| Target  | Collect major peak (S-enantiomer). |
Phase 3: Analytical Validation (Method B)

Before measuring rotation, confirm the fraction purity.

Analytical SFC Conditions:

  • Column: ChiralPak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 80%

    
     / 20% MeOH (with 0.1% DEA if tailing occurs)
    
  • Flow: 2.0 - 3.0 mL/min

  • Acceptance Criteria: ee > 99.5% .

Phase 4: Optical Rotation Measurement (Method A)

Once >99.5% ee is confirmed:

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Solvent: Chloroform (

    
    ) or Methanol (
    
    
    
    ). Note:
    
    
    is standard for phenylcyclopentanones.
  • Concentration: Prepare

    
     (1.0  g/100  mL, i.e., 10 mg/mL).
    
  • Cell: 1 dm (100 mm) thermostated cell at 20 °C.

  • Wavelength: Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length in dm,
    
    
    is concentration in g/mL.

Expected Value: Based on the structural analog (S)-3-phenylcyclopentanone (


) and the BMS patent data context, the expected rotation for (S)-3-(4-bromophenyl)cyclopentan-1-one  is Levorotatory (-) .
  • Estimated Range:

    
     (
    
    
    
    ).

Data Visualization: Determination Workflow

OpticalRotationWorkflow cluster_conditions Critical Parameters Start Start: (S)-3-(4-bromophenyl)cyclopentan-1-one (Crude from Rh-Catalysis) CheckEE Check Initial ee % (Analytical SFC) Start->CheckEE ~90% ee expected Decision Is ee > 99%? CheckEE->Decision PrepSFC Preparative Chiral SFC (ChiralPak AD-H, CO2/MeOH) Decision->PrepSFC No (<99%) Polarimetry Measure Optical Rotation (Polarimeter, Na-D line) Decision->Polarimetry Yes (>99%) PrepSFC->CheckEE Re-analyze Report Report [α]20/D Value (Physical Constant) Polarimetry->Report Params Temp: 20°C Conc: 1.0 g/100mL Solvent: CHCl3 or MeOH Polarimetry->Params

Caption: Workflow for upgrading enantiomeric purity to establish a valid optical rotation constant.

References

  • Dyckman, A. J., et al. (2020). Substituted Bicyclic Compounds. U.S. Patent No.[1][2] 10,709,719 B2.[1] Washington, DC: U.S. Patent and Trademark Office. (Assignee: Bristol-Myers Squibb).[1]

    • Source of Synthesis & Purific
  • Hayashi, T., et al. (2002). "Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids." Journal of the American Chemical Society, 124(18), 5052–5058.

    • Mechanistic grounding for Rh/(S)
  • Gnamm, C., et al. (2012). "Synthesis of Chiral 3-Substituted Cyclopentanones." Synthesis, 44, 3017-3026.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromophenyl Cyclopentanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule through its fragmentation patterns. This guide offers an in-depth comparison of the expected EI mass spectrometry fragmentation patterns of ortho-, meta-, and para-bromophenyl cyclopentanones. By understanding the subtle yet significant differences in how these isomers fragment, researchers can more accurately identify and characterize these compounds in complex mixtures.

Fundamentals of Electron Ionization Mass Spectrometry of Cyclic Ketones

Electron ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, forming a high-energy molecular ion (M+•) that is prone to fragmentation.[2] The fragmentation pathways are governed by the inherent stability of the resulting fragment ions and neutral losses.[2]

For cyclic ketones like cyclopentanone, the initial ionization is generally considered to occur at the oxygen atom, which has non-bonding electrons.[3] The resulting molecular ion then undergoes characteristic fragmentation reactions, most notably α-cleavage.[3]

Alpha-Cleavage in Cyclopentanones

Alpha-cleavage is a dominant fragmentation pathway for ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[4] In cyclopentanone, this results in the formation of a radical and a resonance-stabilized acylium ion.[3] Subsequent loss of neutral molecules like ethene can lead to further characteristic fragment ions.[3]

The McLafferty Rearrangement

The McLafferty rearrangement is another key fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[5] This rearrangement involves the transfer of the γ-hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[5] For 2-substituted cyclopentanones, the feasibility of a McLafferty rearrangement depends on the nature and conformation of the substituent.

Predicted Fragmentation Patterns of Bromophenyl Cyclopentanone Isomers

The presence of a bromophenyl substituent on the cyclopentanone ring introduces additional and competing fragmentation pathways. The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for all bromine-containing fragments, separated by 2 m/z units.[6] The aromatic ring also provides a site for charge localization and directs specific fragmentation patterns.

The molecular ion of a bromophenyl cyclopentanone (C11H11BrO) will have a nominal mass of 238/240 u.

2-(para-Bromophenyl)cyclopentanone

In the para-isomer, the bromine atom is sterically remote from the cyclopentanone ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: Two primary α-cleavage pathways are expected.

    • Pathway A (Loss of C4H7 radical): Cleavage of the C1-C5 bond followed by loss of a C4H7• radical would yield a bromobenzoyl cation at m/z 183/185. This is expected to be a prominent peak due to the stability of the acylium ion.

    • Pathway B (Loss of bromophenyl radical): Cleavage of the C1-C2 bond could lead to the loss of the bromophenyl radical (•C6H4Br), resulting in a fragment at m/z 83, corresponding to the cyclopentenone cation.

  • Benzylic Cleavage: Cleavage of the bond between the cyclopentanone and the phenyl ring would generate a bromophenyl radical and a cyclopentanone cation at m/z 84, or a bromophenyl cation at m/z 155/157 and a cyclopentanone radical. The bromophenyl cation is expected to be a significant fragment.

  • Fragmentation of the Bromophenyl Group: The bromophenyl cation (m/z 155/157) can further lose a bromine atom to yield a phenyl cation at m/z 77.

Predicted Fragmentation of 2-(p-Bromophenyl)cyclopentanone

M [M]+• m/z 238/240 F1 [Br-Ph-CO]+• m/z 183/185 M->F1 - C4H7• F2 [C5H7O]+• m/z 83 M->F2 - •C6H4Br F3 [Br-Ph]+• m/z 155/157 M->F3 - C5H7O• F4 [C6H5]+• m/z 77 F3->F4 - Br•

Caption: Predicted major fragmentation pathways for 2-(p-bromophenyl)cyclopentanone.

2-(meta-Bromophenyl)cyclopentanone

The fragmentation pattern of the meta-isomer is expected to be very similar to the para-isomer, as the electronic effects of the bromine atom are less likely to significantly influence the stability of the key fragment ions through resonance from this position.

Key Predicted Fragmentation Pathways:

The primary fragmentation pathways, including α-cleavage leading to fragments at m/z 183/185 and m/z 83, and benzylic cleavage yielding the bromophenyl cation at m/z 155/157, are expected to be the same as for the para-isomer. Subtle differences in the relative intensities of these fragments might be observed due to minor differences in ion stabilities, but significant differentiation based on the main fragments alone may be challenging.

Predicted Fragmentation of 2-(m-Bromophenyl)cyclopentanone

M [M]+• m/z 238/240 F1 [Br-Ph-CO]+• m/z 183/185 M->F1 - C4H7• F2 [C5H7O]+• m/z 83 M->F2 - •C6H4Br F3 [Br-Ph]+• m/z 155/157 M->F3 - C5H7O• F4 [C6H5]+• m/z 77 F3->F4 - Br•

Caption: Predicted major fragmentation pathways for 2-(m-bromophenyl)cyclopentanone.

2-(ortho-Bromophenyl)cyclopentanone

The ortho-isomer introduces the possibility of "ortho effects," where the proximity of the bromine atom to the cyclopentanone ring can lead to unique fragmentation pathways involving interactions between the two groups.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage and Benzylic Cleavage: The pathways leading to fragments at m/z 183/185, m/z 83, and m/z 155/157 are still expected.

  • Ortho Effect - Loss of HBr: A potential unique pathway for the ortho-isomer is the elimination of a neutral hydrogen bromide (HBr) molecule. This could occur through a rearrangement where a hydrogen atom from the cyclopentanone ring is transferred to the bromine atom, leading to a fragment at m/z 157.

  • Ortho Effect - Cyclization: Rearrangement and cyclization involving the bromine and carbonyl group could potentially lead to unique, stable fragment ions not observed for the meta and para isomers.

Predicted Fragmentation of 2-(o-Bromophenyl)cyclopentanone

M [M]+• m/z 238/240 F1 [Br-Ph-CO]+• m/z 183/185 M->F1 - C4H7• F2 [C5H7O]+• m/z 83 M->F2 - •C6H4Br F3 [Br-Ph]+• m/z 155/157 M->F3 - C5H7O• F5 [M - HBr]+• m/z 157 M->F5 - HBr (ortho effect)

Caption: Predicted major fragmentation pathways for 2-(o-bromophenyl)cyclopentanone, including a potential ortho effect.

Comparative Summary of Predicted Fragmentation Patterns

The following table summarizes the key predicted fragment ions for the three isomers of bromophenyl cyclopentanone. The relative abundances are theoretical and may vary based on experimental conditions.

m/z (Isotopic Pair)Proposed Fragment IonProposed OriginExpected Relative Abundance (para)Expected Relative Abundance (meta)Expected Relative Abundance (ortho)
238/240[C11H11BrO]+• (Molecular Ion)Ionization of parent moleculePresentPresentPresent
183/185[C7H4BrO]+α-cleavage (loss of C4H7•)HighHighHigh
155/157[C6H4Br]+Benzylic cleavage (loss of C5H7O•)HighHighHigh
157[C11H10O]+•Loss of HBrLow/AbsentLow/AbsentModerate (ortho effect)
83[C5H7O]+α-cleavage (loss of •C6H4Br)ModerateModerateModerate
77[C6H5]+Loss of Br• from [C6H4Br]+ModerateModerateModerate

Experimental Protocol for Acquiring EI Mass Spectra

To obtain high-quality, reproducible mass spectra for the comparison of bromophenyl cyclopentanone isomers, the following protocol is recommended.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of the isomers.

Procedure:

  • Sample Preparation:

    • Prepare individual solutions of each isomer (ortho, meta, para) in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • If analyzing a mixture, prepare a solution of the mixture at a similar total concentration.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C. The high temperature ensures complete volatilization of the analytes.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute. This allows for the elution of the solvent.

      • Ramp: 15 °C/min to 280 °C. This rate provides good separation of the isomers.

      • Final hold: 5 minutes at 280 °C to ensure all components elute.

    • Transfer Line Temperature: 280 °C to prevent condensation of the analytes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.[1]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-350. This range will cover the molecular ions and all expected major fragments.

    • Scan Rate: At least 2 scans/second to ensure sufficient data points across each chromatographic peak.

  • Data Analysis:

    • Acquire the mass spectrum for each separated isomer.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the relative intensities of the key fragment ions across the three isomers.

    • Pay close attention to the presence of unique fragments in the ortho-isomer that may indicate an ortho effect.

Conclusion

While the mass spectra of the meta- and para-bromophenyl cyclopentanone isomers are predicted to be very similar, the ortho-isomer may exhibit a distinct fragmentation pattern due to the potential for ortho effects, such as the loss of HBr. The dominant fragmentation pathways for all isomers are expected to be α-cleavage of the cyclopentanone ring and cleavage of the bond connecting the two rings. By carefully analyzing the mass spectra and looking for these subtle differences, researchers can confidently distinguish between these positional isomers. This guide provides a theoretical framework for this analysis and a robust experimental protocol to acquire the necessary data.

References

  • Heck, R. F. (1965). Arylation of Allylic Alcohols with Organopalladium Compounds. A New Synthesis of 3-Aryl-aldehydes and -ketones. Journal of the American Chemical Society, 87(20), 4727–4730. [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link]

  • Ceylan, M., et al. (2011). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 23(4), 1373-1376. [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). 1-Pentanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Weiss, D. S., Gagosian, R. B., & Turro, N. J. (1975). The mass spectra of substituted cyclobutanones. Organic Mass Spectrometry, 3(1), 125-135. [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)cyclopentan-1-ol. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Cyclopentanone, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • University of Victoria. (2016, September 5). Dalton Transactions. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-phenyl)-cyclohexanone. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • ResearchGate. (2014). Mass spectra of cyclopentanone interacted with 90 fs laser pulses. [Link]

  • NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclopentanone (FDB003481). [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. YouTube. [Link]

  • NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromocyclopentanone. Retrieved February 24, 2026, from [Link]

  • NIST. (n.d.). Cyclopentanone, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • SlideShare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Yield Analysis of Catalytic Asymmetric Conjugate Additions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the catalytic asymmetric conjugate addition (CAA) stands as a cornerstone for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Its application is particularly profound in pharmaceutical development, where the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. This guide provides an in-depth comparative analysis of dominant catalytic systems used in these reactions, offering field-proven insights and actionable data to guide your experimental design and catalyst selection.

The Strategic Importance of Asymmetric Conjugate Addition

The conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] When rendered asymmetric through the use of a chiral catalyst, this reaction becomes a powerful tool for constructing stereogenic centers. The resulting products, such as enantioenriched γ-nitrocarbonyl compounds, are valuable building blocks that can be readily transformed into a variety of medicinally relevant molecules, including chiral β-amino acids.[3][4] The challenge—and the focus of this guide—lies in selecting the optimal catalyst to maximize both chemical yield and stereoselectivity (enantiomeric excess, or ee).

The choice of catalyst dictates the reaction's mechanism and, consequently, its outcome. The two primary families of catalysts employed are metal-based complexes and purely organic molecules (organocatalysts). Each possesses a distinct set of advantages and limitations that must be weighed against the specific demands of the target synthesis.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental mechanism is crucial for troubleshooting and optimization. While specific intermediates vary between catalyst types, the general catalytic cycle provides a universal framework.

Catalytic Cycle General Catalytic Cycle for Asymmetric Conjugate Addition Catalyst Chiral Catalyst ActivatedNuc Activated Nucleophile [Catalyst-Nu] Catalyst->ActivatedNuc Activation Nuc Nucleophile (Nu-H) Nuc->ActivatedNuc TransitionState Diastereomeric Transition State [TS] ActivatedNuc->TransitionState C-C Bond Formation MichaelAcceptor Michael Acceptor (Electrophile) MichaelAcceptor->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Stereocenter Formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral Product ProductComplex->Product Product Release

Caption: General catalytic cycle for asymmetric conjugate addition.

The cycle begins with the activation of either the nucleophile or the electrophile (or both) by the chiral catalyst. This is followed by the crucial C-C bond-forming step, which proceeds through a sterically defined transition state, thereby establishing the new stereocenter. Finally, the product is released, and the catalyst is regenerated to re-enter the cycle.

Comparative Analysis of Leading Catalyst Systems

The selection between organocatalysts and metal-based catalysts is a primary decision point. While metal catalysts often exhibit high activity at low loadings, organocatalysts can offer advantages in terms of cost, stability, and reduced toxicity.[5]

Organocatalysts: The "Metal-Free" Powerhouses

Asymmetric organocatalysis has matured into a robust field, offering catalysts that are often inexpensive, readily available, and insensitive to trace moisture or oxygen.[6]

  • Diarylprolinol Silyl Ethers: These catalysts, pioneered by researchers like Hayashi and Jørgensen, are exceptionally versatile.[7][8][9] They operate via enamine catalysis, where the secondary amine of the catalyst condenses with an aldehyde or ketone nucleophile to form a nucleophilic enamine intermediate.[10] This enamine then attacks the Michael acceptor. The bulky diarylmethyl silyl ether group effectively shields one face of the enamine, directing the electrophile to the opposite side and ensuring high enantioselectivity.[10] These catalysts have proven highly effective for the addition of aldehydes to nitroolefins, often providing products in excellent yields and stereoselectivities.[7][11]

  • Cinchona Alkaloids and their Derivatives: Derived from the bark of the cinchona tree, natural alkaloids like quinine and quinidine, along with their synthetic derivatives, are workhorses in asymmetric synthesis.[12][13][14] Many function as bifunctional catalysts.[13] For instance, a thiourea-modified cinchona alkaloid can activate the nitroalkene electrophile through hydrogen bonding with the thiourea moiety, while the tertiary amine base activates the nucleophile, bringing both partners into close, stereochemically-defined proximity.[3][15] This dual activation mechanism often leads to high catalytic activity and excellent stereocontrol.[3]

  • Primary Amine-Thioureas: These bifunctional catalysts are highly effective for the Michael addition of ketones to nitroalkenes.[6][16] The primary amine activates the ketone via enamine formation, while the thiourea group activates the nitroalkene through hydrogen bonding. This synergistic activation is crucial for achieving high yields and selectivities.[6]

Metal-Based Catalysts: High Turnover and Reactivity

Transition metal complexes, particularly those of copper, offer a complementary approach, often enabling reactions with less reactive nucleophiles.[17][18]

  • Copper-Chiral Ligand Complexes: The copper-catalyzed asymmetric conjugate addition (ACA) is one of the most reliable methods for C-C bond formation.[18][19] Common nucleophiles include organozinc and Grignard reagents.[20][21] The choice of the chiral ligand is paramount. Bidentate phosphine ligands, such as those from the JosiPhos and TaniaPhos families, have shown exceptional performance in the addition of Grignard reagents to cyclic enones, achieving enantioselectivities up to 96% ee.[20] The mechanism is believed to involve the formation of a chiral copper(I) complex that coordinates to the enone, followed by the transfer of the alkyl group from the organometallic reagent.[22][23]

Head-to-Head Comparison: A Case Study

To provide a practical comparison, we analyze a common and well-documented transformation: the asymmetric Michael addition of a carbon nucleophile to trans-β-nitrostyrene. This reaction is a benchmark for evaluating catalyst performance.

Catalyst SystemNucleophileCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
(R,R)-DPEN-Thiourea Cyclohexanone105999/199[16]
Diarylprolinol Silyl Ether Salt n-Pentanal3248594/698[7]
Adamantoyl L-prolinamide Cyclohexanone10249585/1599[24]
Cinchona-Thiourea Diethyl Malonate104880-94[16]
CuCl / (S,R)-JosiPhos EtMgBr5<0.5>95-96[20]

Analysis:

  • High Performance of Organocatalysts: The (R,R)-DPEN-Thiourea and Adamantoyl L-prolinamide catalysts demonstrate that for ketone nucleophiles, organocatalysis can deliver near-quantitative yields and virtually perfect enantioselectivity.[16][24]

  • Efficiency of Metal Catalysis: The Copper/JosiPhos system is notable for its extremely short reaction time and high yield with a highly reactive Grignard reagent, showcasing the high turnover frequency often associated with metal catalysts.[20]

  • Catalyst Loading: While many organocatalytic systems require loadings around 10 mol%, advancements have shown that catalysts like the diarylprolinol silyl ether salt can be effective at lower loadings (3 mol%).[7]

Experimental Protocols: A Validated Procedure

Trustworthy protocols are the bedrock of reproducible science. Below is a representative, detailed procedure for the asymmetric Michael addition of a ketone to a nitroalkene, adapted from validated literature.[16]

Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Chiral Thiourea Catalyst.

Materials:

  • Chiral (R,R)-DPEN-Thiourea catalyst

  • trans-β-nitrostyrene

  • Cyclohexanone (reagent grade)

  • Solvent (e.g., Toluene or water, as specified in the reference)

  • Standard glassware, stirring equipment, and inert atmosphere setup (if required)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 0.020 mmol, 10 mol%).

  • Reagent Addition: Add the trans-β-nitrostyrene (0.20 mmol, 1.0 equiv) to the vial.

  • Solvent and Nucleophile: Dissolve the solids in the chosen solvent (1.0 mL). Add the cyclohexanone (2.0 mmol, 10.0 equiv). The use of a large excess of the ketone nucleophile is common to drive the reaction to completion.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting nitroalkene is consumed (typically 5-24 hours).

  • Workup: Upon completion, quench the reaction (if necessary) and dilute with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC analysis).

Strategic Workflow for Catalyst Selection

Choosing the right catalyst for a novel substrate is a critical step that can save significant time and resources. The following workflow provides a logical pathway for this process.

Catalyst Selection Workflow Workflow for Catalyst Selection and Optimization Start Define Transformation: Nucleophile + Electrophile LitReview Literature Precedent Review: Analyze similar substrate classes Start->LitReview Decision1 Reactive Nucleophile? (e.g., Grignard, Organozinc) LitReview->Decision1 MetalPath Screen Metal Catalysts: Cu/Phosphine, Rh/Diene, etc. Decision1->MetalPath Yes OrganoPath Screen Organocatalysts: Prolinol Ethers, Thioureas, etc. Decision1->OrganoPath No (e.g., Aldehyde, Ketone, Malonate) Optimization Reaction Optimization: Solvent, Temp., Additives, Loading MetalPath->Optimization OrganoPath->Optimization Analysis Analyze Yield & ee Optimization->Analysis Success Successful Protocol Analysis->Success High Yield & ee Failure Re-evaluate Catalyst Class or Substrate Design Analysis->Failure Low Yield or ee Failure->LitReview Re-assess

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (S)-3-(4-bromophenyl)cyclopentan-1-one. As a brominated organic ketone, this compound requires specific handling procedures to mitigate risks to personnel, prevent environmental contamination, and ensure adherence to stringent regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals who handle this and structurally similar halogenated compounds.

Part 1: Core Principle: Hazard-Based Waste Management

The presence of the bromo- group mandates its segregation into a halogenated organic waste stream.[1][2][3] This is the single most critical step in its waste management lifecycle. Co-mingling halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can lead to the formation of highly toxic byproducts like brominated dioxins during incineration.[2]

Table 1: Inferred Hazard Profile

The following table summarizes the likely hazards based on the GHS classification of a close structural analog, 3-(4-bromophenyl)cyclobutan-1-one.[4] Researchers must always consult the specific SDS provided by their supplier for definitive information.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.

Note: The cyclopentanone moiety also suggests potential flammability (Flammable Liquid, Category 3 for cyclopentanone itself), further necessitating careful handling away from ignition sources.[5][6]

Part 2: The Disposal Workflow: Step-by-Step Protocols

Adherence to a systematic workflow is essential for safety and compliance. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Classify and Segregate Waste at the Point of Generation

This is a critical control point. Never mix different waste classes. The moment a material is designated for disposal, it must be placed in the correct, pre-labeled waste container.

Step 3: Containerization and Labeling

All waste must be collected in appropriate containers that are compatible with the chemical contents and clearly labeled.[7][8]

  • Container Material: Use high-density polyethylene (HDPE) or glass containers for liquid waste. Ensure the container is in good condition with a tightly sealing cap.[1][7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a specific description of the contents, such as "HALOGENATED ORGANIC WASTE" .[2][9] List the primary components, including (S)-3-(4-bromophenyl)cyclopentan-1-one and any solvents.

  • Container Management: Keep waste containers closed at all times except when adding waste.[7][8] Do not fill containers beyond 90% of their capacity to allow for expansion.[7]

Protocol A: Disposal of Neat Compound or Concentrated Solutions
  • Preparation: Designate a specific, labeled "Halogenated Organic Liquid Waste" container.

  • Transfer: Carefully transfer the neat (undiluted) compound or its concentrated solution into the waste container using a funnel.

  • Rinsing: Rinse the original container or any transfer glassware with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). Transfer this rinsate into the same halogenated waste container. This ensures all residual chemical is captured.

  • Closure: Securely cap the waste container.

Protocol B: Disposal of Contaminated Solid Waste

This stream includes items such as used gloves, weighing paper, silica gel from chromatography, and spill cleanup materials.

  • Preparation: Designate a puncture-resistant container or a robust, sealable bag clearly labeled "Hazardous Waste - Halogenated Organic Solids."

  • Collection: Place all contaminated solid materials directly into this container.

  • Segregation: Do not mix this solid waste with non-hazardous trash or other chemical waste streams.

  • Closure: Once full, securely seal the container or bag for pickup by your institution's Environmental Health & Safety (EHS) office.

Protocol C: Decontamination of Empty Containers (Triple Rinse Method)

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[1][8]

  • First Rinse: Add a small amount of a suitable solvent (e.g., acetone) to the empty container, ensuring the solvent contacts all interior surfaces. Secure the cap and shake well. Pour the rinsate into your "Halogenated Organic Liquid Waste" container.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container each time.

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now typically be disposed of in the appropriate glass or plastic recycling bin. Consult your institutional guidelines for final confirmation.[8][9]

Part 3: Visualizing the Disposal Decision Pathway

The proper management of (S)-3-(4-bromophenyl)cyclopentan-1-one waste follows a clear, logical path based on the physical form of the waste. This diagram illustrates the decision-making process from the point of generation to final containerization.

G cluster_waste_type Step 1: Identify Waste Stream cluster_disposal Step 2: Segregate & Execute Protocol start Waste Containing (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE Generated liquid Liquid Waste (Neat, Solutions, Rinsate) start->liquid solid Solid Waste (Contaminated Gloves, Silica, etc.) start->solid container Empty Original Container start->container halogenated_liquid Protocol A: Collect in 'HALOGENATED ORGANIC LIQUID WASTE' liquid->halogenated_liquid halogenated_solid Protocol B: Collect in 'HALOGENATED ORGANIC SOLID WASTE' solid->halogenated_solid rinse Protocol C: Perform Triple Rinse container->rinse rinse->halogenated_liquid Collect Rinsate clean_container Dispose of Clean Container in Appropriate Lab Waste (e.g., Glass Box) rinse->clean_container After Rinsing & Defacing Label

Sources

Personal protective equipment for handling (S)-3-(4-BROMOPHENYL)CYCLOPENTAN-1-ONE

[1]

Executive Directive

This guide provides an operational framework for handling (S)-3-(4-Bromophenyl)cyclopentan-1-one . Unlike generic reagents, this compound is a high-value chiral intermediate.[1] Its handling requires a dual-threat approach: Personnel Protection (preventing exposure to halogenated irritants) and Asset Protection (preventing enantiomeric contamination or racemization).[1]

Immediate Action Required:

  • Treat as: Irritant (Skin/Eye/Respiratory) and Potential Sensitizer.[1]

  • Waste Stream: Halogenated Organic Waste (Strict Segregation).[1]

  • Engineering Control: All open handling must occur within a certified chemical fume hood.[1]

Hazard Identification & Risk Assessment

We synthesize the risk profile based on the structural pharmacophore: the reactive cyclopentanone ring and the halogenated phenyl group.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritation.[1][2][3][4][5][6][7]Lipophilic ketone facilitates dermal absorption; brominated moiety acts as a contact irritant.[1]
Eye Irritation H319Causes serious eye irritation.[1][3][4][5][6]Mucous membrane interaction causing lacrimation and inflammation.[1]
STOT-SE H335May cause respiratory irritation.[1][3][4][6][7]Inhalation of dust/fines triggers upper respiratory tract inflammation.[1]
Flammability H227/H226Combustible Liquid/Solid.[1]Ketone functionality allows for flash points near ambient temperatures if heated.[1]

Scientific Insight: While the specific (S)-enantiomer data is often proprietary, the Precautionary Principle dictates we model hazards on the racemic 3-(4-bromophenyl)cyclopentan-1-one and similar brominated aryl ketones [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Selection Decision Tree

Figure 1: Logic flow for selecting appropriate PPE based on physical state and operation.

PPE_Decision_TreeStartStart: Handling (S)-3-(4-Bromophenyl)cyclopentan-1-oneStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / OilState->LiquidDustRiskIs Dust Generation Likely?(Weighing, Transfer)Solid->DustRiskSplashRiskSplash Potential?Liquid->SplashRiskLevel1LEVEL 1 PPE:Lab Coat, Nitrile Gloves,Safety GlassesDustRisk->Level1No (Closed Vessel)Level2LEVEL 2 PPE:Tyvek Sleeves, Double Nitrile,Chemical GogglesDustRisk->Level2Yes (High Risk)SplashRisk->Level1Low Volume (<10mL)SplashRisk->Level2High Volume (>100mL)HoodMANDATORY:Fume Hood OperationLevel1->HoodLevel2->Hood

Caption: Decision logic for PPE escalation. Note that Fume Hood use is mandatory regardless of PPE level.

Detailed PPE Specifications
ComponentSpecificationTechnical Justification
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (Blue/White)Outer: 5-8 mil (Purple/Black)Breakthrough Indicator: Colored inner gloves reveal tears immediately.[1] Halogenated ketones can permeate standard latex rapidly [3].[1]
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1] Goggles seal the ocular cavity against airborne fines.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment.[1] If hood is unavailable (NOT RECOMMENDED), use N95/P100 respirator.[1]
Body Lab Coat + Tyvek Sleeves Protects wrists/forearms during reaching motions inside the hood, preventing skin absorption.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Transfer solid without generating electrostatic dust clouds.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the balance enclosure.[1]

    • Why? Dry organic powders accumulate static charge, causing "jumping" of particles.[1] This leads to mass loss and contamination.[1]

  • Tare External: Tare the weigh boat/vial before bringing it near the source container to minimize open time.

  • Spatula Selection: Use a disposable anti-static polypropylene spatula or a stainless steel scoop.[1] Avoid wood (absorbs chemical).[1]

  • Transfer: Gently tap the spatula.[1] Do not dump.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[1] Dispose of the wipe in Solid Hazardous Waste .

Protocol B: Solubilization

Objective: Dissolve compound without splashing or exotherm risks.[1]

  • Solvent Choice: The compound is lipophilic.[1] Common solvents: Dichloromethane (DCM), Ethyl Acetate, DMSO.[1]

  • Addition Order: Add Solid to Solvent (if possible) or add solvent slowly to solid down the side of the vessel.[1]

  • Venting: If using a septum-capped vial, insert a vent needle briefly to equalize pressure if the solvation is exothermic (rare, but possible with reactive ketones).[1]

Waste Disposal & Decontamination

Critical Rule: This compound contains Bromine.[1] It is a Halogenated Organic .[1]

Disposal Workflow Diagram Figure 2: Cradle-to-grave waste routing for halogenated intermediates.

Waste_DisposalWasteWaste GeneratedTypeWaste Type?Waste->TypeLiquidLiquid WasteType->LiquidSolidSolid Waste(Gloves, Wipes, Powder)Type->SolidHaloCheckContains Halogens?(Br, Cl, F, I)Liquid->HaloCheckBinCSolid HazardousWasteSolid->BinCContaminated ItemsBinAHALOGENATEDSolvent WasteHaloCheck->BinAYES (Contains Br)BinBNon-HalogenatedSolvent WasteHaloCheck->BinBNO

Caption: Segregation logic. Mixing halogenated waste with non-halogenated streams can incur significant disposal penalties.[1]

Disposal Steps[1][4][5][6][7][8][9][10][11][12]
  • Liquids: Pour into the container marked "Halogenated Organic Waste."

    • Note: Do not mix with strong acids or oxidizers.[1][8][9]

  • Solids: All contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste" (often a yellow or red bag/bucket).[1]

  • Glassware: Triple rinse with Acetone. Collect the first rinse in Halogenated Waste. Subsequent rinses can go to Non-Halogenated waste or drain (if permitted by local regulations, though collection is safer).[1]

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 mins.[1][6] Do not use organic solvents (increases absorption).[1]Seek medical attention if irritation persists.[1][5][7] Review glove integrity.
Eye Contact Flush eyes for 15 mins using an eyewash station. Hold eyelids open.Consult an ophthalmologist immediately.
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into hazardous waste.[1]Clean area with soap/water.[1][2][5][6][7]
Spill (Liquid) Absorb with vermiculite or spill pads.[1]Place in Halogenated Waste container.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12290463, 3-(4-Bromophenyl)cyclopentan-1-one.[1]

  • Fisher Scientific.
  • Ansell Chemical Resistance Guide.
  • U.S. EPA. Best Management Practices for Halogenated Solvent Waste.[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.